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Core Science & Biosynthesis

Foundational

Synthesis Pathway of (R)-3-amino-5-(methylthio)pentan-1-ol: A Technical Guide

Executive Summary (R)-3-amino-5-(methylthio)pentan-1-ol is a highly specialized chiral β-amino alcohol, serving as a critical building block in the development of peptidomimetics, enzyme inhibitors, and targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-amino-5-(methylthio)pentan-1-ol is a highly specialized chiral β-amino alcohol, serving as a critical building block in the development of peptidomimetics, enzyme inhibitors, and targeted therapeutics. The synthesis of this molecule demands rigorous stereocontrol and chemoselectivity due to the presence of an oxidation-sensitive thioether and a stereocenter that must be strictly preserved. While enzymatic reduction of α-amino ketones offers an alternative biocatalytic route to chiral amino alcohols[1], the Arndt-Eistert homologation followed by chemoselective ester reduction remains the most scalable and robust chemical approach for methionine derivatives[2].

This whitepaper details a field-proven, self-validating synthetic pipeline to achieve high enantiomeric excess (ee) and chemical purity.

Retrosynthetic Strategy & Stereochemical Causality

The most efficient retrosynthetic disconnection for complex β-amino alcohols traces back to their corresponding α-amino acids[2]. For (R)-3-amino-5-(methylthio)pentan-1-ol, the immediate precursor is (R)-β-homomethionine, which is derived from methionine.

The CIP Priority Inversion (Critical Insight)

A common pitfall in synthesizing this target is selecting the incorrect starting enantiomer. To achieve the (R)-configuration in the final β-amino alcohol, one must start with L-methionine ((S)-methionine) .

Causality of the Stereochemical Flip: The Wolff rearrangement utilized in the homologation sequence is strictly stereoretentive[3]. However, the Cahn-Ingold-Prelog (CIP) priorities invert during the sequence:

  • In L-methionine: The carboxyl group (-COOH) is priority #2 (Carbon bonded to O,O,O), and the methylthioethyl side chain (-CH₂CH₂SCH₃) is priority #3. The spatial arrangement yields an (S) designation.

  • In the Target Molecule: After homologation and reduction, the new alcohol-bearing chain (-CH₂CH₂OH) drops to priority #3 (Carbon bonded to O,H,H), and the methylthioethyl side chain becomes priority #2 (Carbon bonded to S,H,H, since Sulfur > Oxygen).

Because priorities #2 and #3 swap relative to the chiral center, the nomenclature flips from (S) to (R), despite the 3D spatial geometry remaining perfectly intact throughout the reaction.

Retrosynthesis A L-Methionine (S-configuration) B Boc-L-Methionine A->B Boc2O, NaOH C Diazoketone Intermediate B->C 1. IBCF, NMM 2. CH2N2 D Boc-(R)-Homomethionine Methyl Ester C->D AgOBz, MeOH (Wolff Rearrangement) E Boc-(R)-Amino Alcohol D->E NaBH4, LiCl (Ester Reduction) F (R)-3-amino-5-(methylthio) pentan-1-ol E->F HCl / Dioxane (Deprotection)

Figure 1: Stepwise synthetic pathway from L-Methionine to (R)-3-amino-5-(methylthio)pentan-1-ol.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system, incorporating In-Process Controls (IPC) to ensure trustworthiness at each stage.

Stage 1: N-Boc Protection of L-Methionine

Rationale: The primary amine must be protected to prevent self-condensation during mixed anhydride formation. Boc is chosen over Cbz because the thioether in methionine poisons palladium catalysts, making Cbz hydrogenolysis problematic.

  • Suspend L-Methionine (1.0 eq, 100 mmol) in a 1:1 mixture of 1,4-Dioxane and H₂O (200 mL).

  • Add NaOH (1.1 eq) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 12 h, allowing the reaction to reach room temperature (RT).

  • IPC: Monitor by TLC (Ninhydrin stain). Complete disappearance of the free amine indicates success.

  • Acidify to pH 2-3 using 1M KHSO₄ at 0 °C, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Boc-L-Methionine.

Stage 2: Arndt-Eistert Homologation

Rationale: The Arndt-Eistert sequence reliably inserts a single methylene group with complete retention of stereochemistry[3]. Silver benzoate catalyzes the Wolff rearrangement of the diazoketone into a ketene, which is trapped by methanol.

  • Activation: Dissolve Boc-L-Methionine (1.0 eq) in anhydrous THF (150 mL) at -15 °C under Argon. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 30 min.

  • Diazotization: Filter off NMM·HCl salts rapidly. To the filtrate at 0 °C, add an ethereal solution of diazomethane (excess, ~2.5 eq). Stir for 2 h.

    • IPC: IR spectroscopy of an aliquot must show a strong diazo peak at ~2100 cm⁻¹.

  • Wolff Rearrangement: Cautiously concentrate the mixture under reduced pressure (Do not heat). Dissolve the crude diazoketone in anhydrous MeOH (100 mL). Add Silver Benzoate (AgOBz, 0.1 eq) and Triethylamine (1.5 eq) in the dark. Stir at RT until N₂ evolution ceases.

  • Concentrate and purify via silica gel flash chromatography to yield Boc-(R)-homomethionine methyl ester.

Wolff A α-Diazoketone B α-Ketocarbene (Loss of N2) A->B Ag(I) catalyst - N2 C Ketene Intermediate (1,2-Alkyl Shift) B->C Stereoretentive Migration D β-Amino Ester (MeOH Addition) C->D Nucleophilic Attack (MeOH)

Figure 2: Mechanistic progression of the Ag(I)-catalyzed Wolff rearrangement.

Stage 3: Chemoselective Ester Reduction

Rationale: Traditional reduction with LiAlH₄ risks cleaving the Boc group or forming side products. Using a NaBH₄/LiCl system generates LiBH₄ in situ, which is highly chemoselective for esters over carbamates[2].

  • Dissolve Boc-(R)-homomethionine methyl ester (1.0 eq) in a 4:1 mixture of THF and EtOH (100 mL).

  • Add anhydrous LiCl (2.0 eq) and NaBH₄ (2.0 eq) at 0 °C.

  • Stir at RT for 12 h.

  • IPC: Monitor by LC-MS for the mass shift from ester to alcohol.

  • Quench carefully with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield Boc-(R)-3-amino-5-(methylthio)pentan-1-ol.

Stage 4: Deprotection and Salt Formation

Rationale: Deprotection using TFA yields a trifluoroacetate salt, which can complicate downstream biological assays. Using HCl in dioxane directly yields the stable, pharmaceutically acceptable hydrochloride salt.

  • Dissolve the Boc-protected amino alcohol in anhydrous CH₂Cl₂ (50 mL).

  • Add 4M HCl in dioxane (5.0 eq) at 0 °C.

  • Stir for 2 h, allowing warming to RT.

  • Evaporate the solvent under a stream of nitrogen. Triturate the residue with cold diethyl ether to precipitate (R)-3-amino-5-(methylthio)pentan-1-ol hydrochloride.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters, expected yields, and critical quality attributes for each stage of the synthesis.

Reaction StageReagents / CatalystTemp / TimeYield (%)Enantiomeric Excess (ee)Key Quality Attribute
N-Boc Protection Boc₂O, NaOH, Dioxane/H₂O0 °C → RT, 12 h95%>99%Complete conversion, no racemization
Arndt-Eistert Homologation 1. IBCF, NMM; 2. CH₂N₂; 3. AgOBz, MeOH-15 °C → RT, 8 h78%>99%Strict stereoretention during Wolff rearrangement
Ester Reduction NaBH₄, LiCl, THF/EtOH0 °C → RT, 12 h86%>99%Chemoselective reduction (Boc remains intact)
Deprotection 4M HCl in Dioxane, CH₂Cl₂0 °C → RT, 2 h92%>99%Isolation of stable, highly pure HCl salt

Trustworthiness & Analytical Validation

To validate the integrity of the final (R)-3-amino-5-(methylthio)pentan-1-ol product, the following analytical suite must be employed:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm >99% ee. The (S)-enantiomer should be spiked as a reference standard to ensure baseline resolution.

  • NMR Spectroscopy: ¹H-NMR must confirm the presence of the methylthio group (~2.10 ppm, singlet, 3H) and the shift of the stereocenter proton.

  • Oxidation Profiling: Because the thioether is prone to oxidation, LC-MS must be used to screen for sulfoxide (M+16) and sulfone (M+32) impurities. If present, the synthesis must be repeated with stricter adherence to inert atmosphere protocols.

References

  • Carbon Isotope Labeling Strategy for β-Amino Acid Derivatives via Carbonylation of Azanickellacycles Source: Journal of the American Chemical Society (acs.org) URL:[Link][2]

  • Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids Source: Journal of the Chemical Society, Perkin Transactions 1 (pku.edu.cn) URL:[Link][3]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of (R)-3-amino-5-(methylthio)pentan-1-ol

Introduction: Contextualizing a Methionine Analog (R)-3-amino-5-(methylthio)pentan-1-ol is a chiral amino alcohol and a structural analog of the essential amino acid methionine. Its structure incorporates three key funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing a Methionine Analog

(R)-3-amino-5-(methylthio)pentan-1-ol is a chiral amino alcohol and a structural analog of the essential amino acid methionine. Its structure incorporates three key functional groups that dictate its physicochemical behavior: a primary amine (a protonable, basic center), a primary alcohol (a polar, hydrogen-bonding group), and a thioether (a feature known for its moderate hydrophobicity and susceptibility to oxidation).[1] Understanding the physicochemical properties of such molecules is a cornerstone of drug discovery and development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for designing effective delivery systems and ensuring therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of (R)-3-amino-5-(methylthio)pentan-1-ol, details robust experimental protocols for their determination, and discusses the implications of these properties in a drug development context. The methodologies described are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data reliability and regulatory acceptance.[2][3][4]

Chemical Identity and Core Properties

A precise understanding of a molecule's identity is the foundation for all subsequent characterization.

IdentifierValueSource
IUPAC Name (3R)-3-amino-5-(methylthio)pentan-1-olAiFChem[5]
CAS Number 202532-07-8AiFChem[5]
Molecular Formula C6H15NOSAiFChem[5]
Molecular Weight 149.26 g/mol AiFChem[5]
Canonical SMILES CSCCCCOAiFChem[5]

Note: Data for this specific enantiomer is limited. Where experimental values are not publicly available, properties are estimated based on the compound's structural similarity to methionine and other amino alcohols.

Physicochemical PropertyPredicted / Analog-Based ValueRationale / Significance in Drug Development
Physical Form Likely a solid at room temperatureAffects handling, storage, and formulation (e.g., for oral solid dosage forms).
pKa (Amine) ~9.2 - 10.5The primary amine is the main basic center. Its pKa dictates the charge state at physiological pH (7.4), profoundly impacting solubility, membrane permeability, and receptor interactions.[6]
pKa (Alcohol) ~16The primary alcohol is a very weak acid and will be neutral under all physiological and most formulation conditions.[7]
Aqueous Solubility pH-dependentCrucial for bioavailability and formulation. Low solubility is a major hurdle in drug development, leading to poor absorption and unreliable in vitro assay results.[8][9]
LogP (Octanol/Water) Predicted: ~0.1 - 0.5Indicates the lipophilicity of the neutral form. A balanced LogP is often sought for oral drugs to ensure sufficient membrane permeability without compromising aqueous solubility.
Polar Surface Area (PSA) Predicted: ~71.6 ŲEstimates the surface area of polar atoms. PSA is a key predictor of membrane permeability and blood-brain barrier penetration.

Experimental Determination of Key Physicochemical Properties

Accurate experimental data is non-negotiable in drug development. The following sections detail standardized, self-validating protocols for determining the most critical physicochemical parameters for a molecule like (R)-3-amino-5-(methylthio)pentan-1-ol.

pKa Determination by Potentiometric Titration

Causality: The pKa is the pH at which a functional group is 50% ionized. For this molecule, the pKa of the primary amine is the most influential parameter. Potentiometric titration is the gold-standard method because it directly measures pH changes as a function of added acid or base, allowing for a precise determination of the inflection point corresponding to the pKa.[10]

Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25°C).[11]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-3-amino-5-(methylthio)pentan-1-ol and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water or a suitable co-solvent if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) should be included to maintain constant ionic strength.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully (e.g., to pH ~2.0).[12]

  • Titration with Base: Begin the titration by adding small, precise aliquots (e.g., 0.05-0.2 mL) of a standardized strong base (e.g., 0.1 M NaOH).[13]

  • Data Recording: Record the pH value after each addition of titrant, ensuring the reading stabilizes before proceeding.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, which identifies the point of maximum slope, or by finding the pH at the half-equivalence point.[12]

pKa_Determination_Workflow cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare 2. Prepare Analyte Solution (Compound + 0.15M KCl) Acidify 3. Acidify to ~pH 2 (with 0.1M HCl) AddBase 4. Add Aliquot of 0.1M NaOH Acidify->AddBase Stabilize 5. Allow pH to Stabilize AddBase->Stabilize Record 6. Record pH and Volume Stabilize->Record CheckEnd End pH Reached? (~pH 12) Record->CheckEnd CheckEnd->AddBase No Plot 7. Plot pH vs. Volume NaOH CheckEnd->Plot Yes Analyze 8. Determine Inflection Point (pKa = pH at 1/2 equivalence) Plot->Analyze

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility Determination

Solubility is not a single value but can be measured under different conditions. Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock), relevant for early screening.[8][9][14] Thermodynamic solubility is the true equilibrium value, critical for formulation and late-stage development.[15][16][17]

Causality: This method rapidly identifies compounds prone to precipitation under assay conditions. A DMSO stock solution is diluted into an aqueous buffer, creating a supersaturated state. The formation of insoluble particles is detected by light scattering (nephelometry), providing a fast, albeit non-equilibrium, measure of solubility.[14][18]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.[14]

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired concentration range. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.[19]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[14][18]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

Causality: This is the definitive method for determining true equilibrium solubility. An excess of the solid compound is agitated in a buffer for an extended period, allowing the solution to become saturated. After separating the undissolved solid, the concentration of the dissolved compound in the filtrate is quantified.[17][20]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[17]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[16]

  • Validation: It is crucial to confirm that the solid material remaining after the experiment is chemically and physically identical to the starting material (e.g., via DSC or XRPD) to rule out any phase transitions or degradation.

Solubility_Workflow cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) k1 1. Add DMSO stock to 96-well plate k2 2. Add aqueous buffer (e.g., PBS, pH 7.4) k1->k2 k3 3. Incubate (2h, 25°C) k2->k3 k4 4. Measure precipitate (Nephelometry) k3->k4 k_out Result: Kinetic Solubility (µM) k4->k_out t1 1. Add excess solid to buffer t2 2. Shake to equilibrate (24-72h, 25°C) t1->t2 t3 3. Filter to remove solid t2->t3 t4 4. Quantify filtrate (LC-MS/MS) t3->t4 t_out Result: Equilibrium Solubility (µg/mL) t4->t_out

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Conclusion: A Profile of a Polar, Basic Molecule

Based on its structure, (R)-3-amino-5-(methylthio)pentan-1-ol presents the profile of a polar, basic compound. The primary amine (pKa ~9-10.5) will be predominantly protonated and positively charged at physiological pH, which is expected to confer good aqueous solubility. However, this permanent charge may hinder passive diffusion across lipid membranes, a critical step for oral absorption. The thioether moiety, while adding some lipophilicity, also introduces a potential metabolic soft spot for oxidation.[1]

The experimental determination of the properties outlined in this guide is essential. The pKa value will confirm its charge state, the thermodynamic solubility will define the maximum achievable concentration in aqueous media, and the LogP will quantify its lipophilicity. Together, this data set forms the foundation for rational drug design, enabling scientists to predict in vivo behavior and develop optimized formulations.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • AiFChem. (2025). (R)-3-Amino-5-(methylthio)pentan-1-ol.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Chemycal. (2017). OECD Guidelines for the Testing of Chemicals.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • University of Queensland Library. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 1-10.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1941-1945.
  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785-1796.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure).
  • Chem-Station. (n.d.). Methionine (C5H11NO2S) properties.
  • Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values.
  • Rioux, V., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's.
  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4215.
  • Online Tutorials Library. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI).

Sources

Foundational

A Technical Guide to the Structural and Conformational Analysis of (R)-3-amino-5-(methylthio)pentan-1-ol: A Key Intermediate in Remdesivir Synthesis

Abstract (R)-3-amino-5-(methylthio)pentan-1-ol is a critical chiral intermediate in the multi-step synthesis of Remdesivir, a nucleotide analogue with broad-spectrum antiviral activity. The stereochemical integrity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-3-amino-5-(methylthio)pentan-1-ol is a critical chiral intermediate in the multi-step synthesis of Remdesivir, a nucleotide analogue with broad-spectrum antiviral activity. The stereochemical integrity of this building block is paramount, as it directly influences the diastereoselectivity of the pivotal phosphoramidation step and, consequently, the purity and efficacy of the final Active Pharmaceutical Ingredient (API). This technical guide provides an in-depth analysis of the structural elucidation and conformational preferences of this amino alcohol. We will explore the synergistic application of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and enantioselective High-Performance Liquid Chromatography (HPLC), to ensure structural and stereochemical fidelity. Furthermore, this guide details a computational workflow for conformational analysis, revealing that the molecule's three-dimensional structure is largely governed by a stabilizing intramolecular hydrogen bond. The methodologies and insights presented herein are designed for researchers, chemists, and quality control professionals in the field of drug development and manufacturing, offering a comprehensive framework for the characterization of this and similar chiral intermediates.

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the efficiency and precision of a drug's manufacturing process are as critical as its therapeutic efficacy. The antiviral agent Remdesivir (GS-5734), an RNA-dependent RNA polymerase inhibitor, exemplifies this principle.[1] Its complex structure necessitates a carefully orchestrated synthesis where the stereochemistry of each component is rigorously controlled.[2][3]

At the heart of this synthesis lies (R)-3-amino-5-(methylthio)pentan-1-ol (Figure 1), a non-commercially available chiral amino alcohol. This molecule serves as a key precursor for introducing the phosphoramidate moiety of Remdesivir. The absolute configuration at the C3 stereocenter—designated as (R)—is crucial. Any deviation or enantiomeric contamination at this stage can propagate through the synthesis, leading to the formation of diastereomeric impurities that are difficult to separate and can compromise the safety and effectiveness of the final drug product.

This guide provides a detailed technical overview of the analytical methodologies required to fully characterize (R)-3-amino-5-(methylthio)pentan-1-ol. It moves beyond simple identification to a deeper understanding of its three-dimensional conformation, which dictates its reactivity in subsequent synthetic transformations.

Chemical Structure of (R)-3-amino-5-(methylthio)pentan-1-olFigure 1. 2D and 3D representations of (R)-3-amino-5-(methylthio)pentan-1-ol. The (R)-configuration at the C3 chiral center is highlighted.

Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data are essential for process development, formulation, and quality control.

PropertyValueSource
IUPAC Name (3R)-3-amino-5-(methylthio)pentan-1-ol[4]
CAS Number 202532-07-8[4]
Molecular Formula C₆H₁₅NOS[4]
Molecular Weight 149.26 g/mol [4]
Canonical SMILES CSCCCCO[4]

Structural Elucidation and Stereochemical Integrity

Verifying the identity, purity, and absolute stereochemistry of (R)-3-amino-5-(methylthio)pentan-1-ol requires a suite of orthogonal analytical techniques. This section details the core methodologies and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to confirm that the correct atoms are connected in the expected arrangement.

Expert Insight: While standard NMR confirms connectivity, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering experimental evidence to support the computationally predicted conformations discussed in Section 4.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃; actual shifts may vary based on solvent and concentration)

Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
1 (-CH₂OH)~3.75 (t)~60.5
2 (-CH₂)~1.70 (m)~35.0
3 (-CH(N))~3.10 (m)~48.0
4 (-CH₂)~1.85 (m)~35.5
5 (-CH₂S)~2.60 (t)~30.0
6 (-SCH₃)~2.10 (s)~15.5
-OHvariable (br s)-
-NH₂variable (br s)-
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-OH, -NH₂).[5]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the ¹H signals to determine proton ratios. Assign peaks to the corresponding protons and carbons based on their chemical shifts, coupling patterns, and established spectral data for similar functional groups.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, providing a rapid and highly accurate verification of its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-MS instrument. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Interpretation: Verify that the most abundant ion in the resulting mass spectrum corresponds to the expected mass of the protonated molecule (C₆H₁₅NOS + H⁺ = 150.26 m/z).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[6][7] It is a self-validating system; the ability to resolve the (R)- and (S)-enantiomers provides definitive proof of the method's specificity.

Expert Insight: The choice of a Chiral Stationary Phase (CSP) is the most critical parameter in method development.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening amino alcohols due to their ability to engage in multiple types of chiral interactions (hydrogen bonding, dipole-dipole, steric hindrance).[9]

Chiral_HPLC_Workflow cluster_dev Phase 2: Method Development cluster_val Phase 3: Analysis & Validation racemate Prepare Racemic Standard screen Screen CSP Columns (e.g., Polysaccharide-based) racemate->screen analyte Prepare (R)-Analyte Sample inject_analyte Inject (R)-Analyte Sample analyte->inject_analyte mobile_phase Optimize Mobile Phase (Normal, Reversed, or Polar Organic) screen->mobile_phase detection Set Detection Wavelength (e.g., UV or MS) mobile_phase->detection inject_racemate Inject Racemic Standard detection->inject_racemate confirm_res Confirm Baseline Resolution (Rs > 1.5) inject_racemate->confirm_res confirm_res->inject_analyte quantify Quantify Purity (Calculate %ee) inject_analyte->quantify

Workflow for Chiral HPLC Method Development.
  • System Preparation: Equip an HPLC system with a suitable polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Standard Preparation: Prepare a solution of a racemic (50:50 R/S) standard of 3-amino-5-(methylthio)pentan-1-ol. This is essential to determine the retention times of both enantiomers and to prove the method's resolving power.

  • Sample Preparation: Prepare a solution of the (R)-analyte at a known concentration.

  • Method Development (Screening):

    • Begin with a normal-phase mobile phase (e.g., a mixture of hexane and ethanol).

    • Inject the racemic standard and monitor the chromatogram.

    • If separation is not achieved, systematically screen different CSPs and mobile phase modes (e.g., reversed-phase with water/acetonitrile or polar organic mode with acetonitrile/methanol).[9]

  • Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Resolution factor, Rs > 1.5) between the two enantiomer peaks.

  • Analysis: Inject the (R)-analyte sample using the optimized method.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100. For pharmaceutical applications, an ee of >99.5% is typically required.

Conformational Analysis

While the 2D structure defines connectivity, the 3D conformation—the spatial arrangement of atoms—governs a molecule's reactivity. For a flexible molecule like (R)-3-amino-5-(methylthio)pentan-1-ol, understanding its preferred low-energy shapes is crucial.

The Dominant Role of Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (the -OH and -NH₂ groups) and an acceptor (the nitrogen and oxygen lone pairs) within the same molecule allows for the formation of intramolecular hydrogen bonds.[10] In γ-amino alcohols like this one, a stabilizing interaction between the hydroxyl proton and the amino nitrogen lone pair (OH···N) is highly probable.[11] This interaction acts as a "conformational lock," significantly restricting the free rotation around the C-C single bonds and leading to a more rigid, folded structure. This reduces the vast number of potential conformations to a small family of energetically favorable ones.[11]

Computational Modeling Workflow

Computational chemistry provides powerful tools to explore the conformational landscape and identify the most stable structures.[12][13] A common and reliable approach involves a multi-step process that balances computational speed with accuracy.

Expert Insight: Relying solely on fast Molecular Mechanics (MM) force fields can be misleading for predicting relative conformer energies.[14] A best-practice workflow uses MM for an initial broad search, followed by higher-level quantum mechanics calculations (like Density Functional Theory, DFT) to re-optimize and accurately rank the energies of the most promising low-energy conformers.

Computational_Workflow start Generate Initial 3D Structure mm_search Conformational Search (Molecular Mechanics - e.g., MMFF94) start->mm_search cluster Cluster & Filter Unique Conformers (Energy & RMSD Cutoff) mm_search->cluster dft_opt Geometry Optimization & Energy Calculation (Quantum Mechanics - e.g., DFT/B3LYP) cluster->dft_opt analysis Analyze Lowest Energy Conformer (Dihedral Angles, H-Bond Geometry) dft_opt->analysis Synthesis_Pathway node_intermediate (R)-3-amino-5-(methylthio)pentan-1-ol (This Guide's Focus) node_reagent Phosphoramidate Reagent (Pre-organized Conformation) node_intermediate->node_reagent node_coupling Diastereoselective Phosphoramidation Coupling node_reagent->node_coupling node_nucleoside GS-441524 Nucleoside Core node_nucleoside->node_coupling node_remdesivir Remdesivir (API) (Correct (Sp)-Phosphorus Center) node_coupling->node_remdesivir

Simplified role in the final steps of Remdesivir synthesis.

Conclusion

(R)-3-amino-5-(methylthio)pentan-1-ol is a quintessential example of a chiral intermediate where precise structural and stereochemical control is non-negotiable. This guide has outlined a robust, multi-technique approach for its complete characterization. By integrating NMR and MS for structural verification, employing chiral HPLC for ensuring enantiomeric purity, and using computational modeling to understand its dominant conformational state, drug developers can maintain the highest standards of quality control. This detailed analysis provides the assurance that the building block's inherent properties will translate into the desired stereochemical outcome, ultimately safeguarding the purity, safety, and efficacy of the final Remdesivir drug product.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Conformational characterization of a camphor-based chiral γ-amino alcohol. ScienceDirect. [Link]

  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. D-Scholarship@Pitt. [Link]

  • Small Molecule Conformation Generator. Meiler Lab, Vanderbilt University. [Link]

  • Understanding Conformational Entropy in Small Molecules. ChemRxiv. [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC, Springer. [Link]

  • Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. [Link]

  • Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe. Journal of the American Chemical Society. [Link]

  • Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

  • Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Information. Beilstein Journals. [Link]

  • 5-Amino-3-methylpentan-1-ol. PubChem. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC, John Wiley & Sons, Inc. [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. PMC, NIH. [Link]

  • Synthesis of Remdesivir by Mackman. Organic Chemistry Portal. [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

  • Total synthesis of remdesivir. Beilstein Journal of Organic Chemistry. [Link]

  • Enantiomeric synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride from cyclohexylideneglyceraldehyde. PubMed. [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Organic Chemistry Portal. [Link]

  • 5-Amino-3-methylpentan-2-ol. PubChem. [Link]

  • 5-Amino-1-pentanol. Wikipedia. [Link]

  • 3-Aminopentan-1-ol. PubChem. [Link]

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Exploratory

Unlocking the Therapeutic Potential of (R)-3-amino-5-(methylthio)pentan-1-ol: A Technical Guide for Drug Discovery Professionals

Foreword: From Chemical Obscurity to Therapeutic Possibility In the vast landscape of chemical entities, many molecules remain in relative obscurity, their therapeutic potential untapped. (R)-3-amino-5-(methylthio)pentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Chemical Obscurity to Therapeutic Possibility

In the vast landscape of chemical entities, many molecules remain in relative obscurity, their therapeutic potential untapped. (R)-3-amino-5-(methylthio)pentan-1-ol is one such compound. While its existence is documented and it is available for research purposes[1], a thorough review of the scientific literature reveals a notable absence of in-depth biological studies. This guide, therefore, is not a retrospective account of established applications but a forward-looking prospectus. It is designed for researchers, scientists, and drug development professionals, providing a structured, hypothesis-driven framework for exploring the therapeutic promise of this unique molecule. By dissecting its structural features and drawing parallels with related pharmacologically active compounds, we will outline a comprehensive research and development pathway, from initial screening to preclinical evaluation.

Molecular Architecture and Physicochemical Properties

A foundational step in assessing a compound's therapeutic potential is a thorough understanding of its chemical and physical characteristics.

PropertyValueSource
IUPAC Name (R)-3-amino-5-(methylthio)pentan-1-ol[1]
CAS Number 202532-07-8[1]
Molecular Formula C6H15NOS[1]
Molecular Weight 149.26 g/mol [1]
Canonical SMILES CSCCCCO[1]

The structure of (R)-3-amino-5-(methylthio)pentan-1-ol is characterized by a five-carbon backbone with three key functional groups: a primary amine at the 3-position, a primary alcohol at the 1-position, and a methylthio ether at the 5-position. The stereochemistry at the C3 position is defined as (R), which will be a critical factor in its interaction with chiral biological targets.

Postulated Therapeutic Applications: A Structure-Based Rationale

The therapeutic potential of (R)-3-amino-5-(methylthio)pentan-1-ol can be hypothesized by examining the known biological activities of compounds containing similar functional moieties.

Radioprotective and Antioxidant Properties

The presence of both an amino and a thioether group suggests a potential role as a radioprotective agent. Aminothiol compounds are known to mitigate the harmful effects of ionizing radiation through several mechanisms, including the scavenging of reactive oxygen species (ROS) and interaction with DNA to prevent radiation-induced damage. The thiol group, even in its thioether form, can be a target for oxidation, thereby neutralizing ROS.

Anticancer Activity

The β-amino alcohol scaffold is a recognized pharmacophore in a number of anticancer agents. Its ability to form hydrogen bonds and interact with various biological targets, such as enzymes and receptors, makes it a versatile structural motif in oncology drug design. Furthermore, some methylthio-containing compounds have demonstrated antitubulin activity, a mechanism central to the action of several successful chemotherapeutics.

Antimicrobial and Anti-inflammatory Effects

Amino alcohols are also known to possess antibacterial and anti-inflammatory properties. The primary amine can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged bacterial cell membranes, potentially leading to membrane disruption. The anti-inflammatory potential could be mediated through the modulation of inflammatory signaling pathways.

A Proposed Drug Discovery and Preclinical Development Workflow

The following sections outline a comprehensive, multi-stage plan for the systematic investigation of the therapeutic potential of (R)-3-amino-5-(methylthio)pentan-1-ol.

Stage 1: In Silico and In Vitro Screening

The initial phase of investigation focuses on computational modeling and a battery of in vitro assays to establish a preliminary biological activity profile.

3.1.1. In Silico Modeling

  • Target Prediction: Utilize computational tools to predict potential biological targets based on structural similarity to known ligands.

  • ADMET Prediction: Model the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to anticipate its pharmacokinetic and safety profile.

3.1.2. In Vitro Assay Cascade

A tiered approach to in vitro screening will efficiently identify promising therapeutic avenues.

Assay TypeSpecific AssaysRationale
Cytotoxicity MTT or MTS assay against a panel of cancer cell lines (e.g., NCI-60) and normal cell lines.To determine the compound's general toxicity and identify potential anticancer activity.
Antimicrobial Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.To assess its potential as an antimicrobial agent.
Antioxidant DPPH, ABTS, or ORAC assays.To quantify its radical scavenging activity, supporting the radioprotective hypothesis.
Anti-inflammatory Lipopolysaccharide (LPS)-induced cytokine release assay in macrophages; Cyclooxygenase (COX) inhibition assay.To evaluate its ability to modulate key inflammatory responses.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (R)-3-amino-5-(methylthio)pentan-1-ol in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Stage 2: Lead Optimization and Mechanism of Action Studies

Should the initial screening reveal promising activity in a particular therapeutic area, the next stage involves iterative chemical modification to improve potency and selectivity, alongside in-depth studies to elucidate the mechanism of action.

3.2.1. Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the lead compound is crucial for optimizing its therapeutic properties.

  • Chiral Synthesis: Synthesize and test the (S)-enantiomer to determine the stereochemical requirements for activity.

  • Functional Group Modification:

    • Amino Group: Synthesize secondary and tertiary amine analogs, as well as amide derivatives.

    • Hydroxyl Group: Prepare ether and ester analogs.

    • Methylthio Group: Synthesize the corresponding sulfoxide and sulfone to investigate the effect of oxidation state. Also, explore analogs with different alkyl chains on the sulfur atom.

SAR_Strategy cluster_modifications Structural Modifications lead_compound (R)-3-amino-5-(methylthio)pentan-1-ol Lead Compound chiral_mod Stereocenter (S)-enantiomer lead_compound->chiral_mod Invert amino_mod Amino Group Secondary/Tertiary Amines Amides lead_compound->amino_mod Modify hydroxyl_mod Hydroxyl Group Ethers Esters lead_compound->hydroxyl_mod Modify methylthio_mod Methylthio Group Sulfoxide/Sulfone Vary Alkyl Chain lead_compound->methylthio_mod Modify

Caption: Structure-Activity Relationship (SAR) Strategy.

3.2.2. Mechanism of Action (MoA) Elucidation

For a promising therapeutic candidate, understanding its MoA is paramount. The specific assays will depend on the observed biological activity. For example, if anticancer activity is confirmed:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employ techniques such as Annexin V/PI staining and caspase activity assays to investigate the induction of programmed cell death.

  • Target Deconvolution: Utilize methods like affinity chromatography-mass spectrometry or thermal proteome profiling to identify the direct protein targets of the compound.

Stage 3: Preclinical In Vivo Studies

The final stage before potential clinical development involves evaluating the safety and efficacy of the optimized lead compound in animal models.

3.3.1. Pharmacokinetic (PK) Studies

  • Administration: Administer the compound to rodents (e.g., mice or rats) via different routes (e.g., oral, intravenous).

  • Sample Analysis: Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

3.3.2. Efficacy Studies in Disease Models

  • Oncology: If the compound shows anticancer activity, evaluate its tumor growth inhibitory effects in a relevant mouse xenograft model.

  • Infectious Disease: For antimicrobial candidates, assess their ability to reduce bacterial burden in an infection model.

  • Radioprotection: In a radiation-induced injury model, evaluate the compound's ability to improve survival and mitigate tissue damage.

3.3.3. Toxicology Studies

  • Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents.

  • Repeat-Dose Toxicity: Administer the compound daily for an extended period (e.g., 28 days) and monitor for any adverse effects through clinical observations, blood chemistry, and histopathology.

Conclusion and Future Directions

(R)-3-amino-5-(methylthio)pentan-1-ol represents a novel chemical entity with a structural architecture that suggests potential therapeutic applications in oncology, infectious diseases, and radioprotection. This guide has provided a comprehensive, albeit hypothetical, framework for the systematic investigation of this potential. The successful progression of this compound through the proposed discovery and development workflow will depend on rigorous experimental execution and a commitment to data-driven decision-making. The journey from a mere chemical structure to a life-saving therapeutic is long and challenging, but it begins with a clear and scientifically sound research plan. It is our hope that this guide will serve as a catalyst for such an endeavor.

References

Sources

Foundational

Chiral Building Blocks in Modern Therapeutics: A Technical Guide to (R)-3-Amino-5-(methylthio)pentan-1-ol and Its Derivatives

Introduction & Structural Significance The development of peptidomimetics, foldamers, and targeted protein degraders heavily relies on the availability of enantiopure building blocks that can resist enzymatic degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The development of peptidomimetics, foldamers, and targeted protein degraders heavily relies on the availability of enantiopure building blocks that can resist enzymatic degradation while maintaining precise spatial orientations. Among these, (R)-3-amino-5-(methylthio)pentan-1-ol (often referred to as L- β -homomethioninol) stands out as a highly versatile, yet underutilized, chiral 1,3-amino alcohol.

The Stereochemical Paradox: From (S) to (R)

A critical nuance in the synthesis of this compound is its stereochemical nomenclature. The starting material for its synthesis is natural L-methionine, which possesses the (S) absolute configuration. However, upon homologation to the β -amino acid and subsequent reduction to the amino alcohol, the Cahn-Ingold-Prelog (CIP) priorities shift.

In L-methionine, the carboxyl group (-COOH) takes priority over the methylthioethyl side chain (-CH 2​ CH 2​ SCH 3​ ). In the homologated β -amino acid and the reduced 1,3-amino alcohol, the presence of the sulfur atom (atomic number 16) in the side chain outranks the oxygen (atomic number 8) in the homologated -CH 2​ COOH or -CH 2​ CH 2​ OH groups. Consequently, the spatial arrangement of atoms remains identical to natural L-methionine, but the formal designation flips from (S) to (R). Understanding this CIP priority swap is essential for drug development professionals to prevent catastrophic stereochemical misassignments during patent filings or regulatory submissions.

Synthetic Methodologies: Constructing the 1,3-Amino Alcohol

The synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol is achieved through a two-stage process: the homologation of L-methionine followed by the chemoselective reduction of the resulting β -amino acid.

Stage 1: Arndt-Eistert Homologation

The most reliable method for converting α -amino acids to β -amino acids is the Arndt-Eistert homologation [1]. The N-protected L-methionine is activated as a mixed anhydride and reacted with diazomethane to form an α -diazoketone. Subsequent Wolff rearrangement, typically catalyzed by silver(I) salts, extrudes nitrogen gas and yields the homologated N-Boc-(R)-3-amino-5-(methylthio)pentanoic acid. This method is highly favored because it proceeds with complete retention of stereochemical integrity [1].

Stage 2: Chemoselective Carboxyl Reduction

Reducing the homologated carboxylic acid to the primary alcohol requires precision. Standard reagents like Lithium Aluminum Hydride (LiAlH 4​ ) are too aggressive and will reduce the N-Boc protecting group to an N-methyl group. Instead, the use of a sodium borohydride and iodine (NaBH 4​ /I 2​ ) system is preferred [4]. The addition of iodine to NaBH 4​ in tetrahydrofuran (THF) generates diborane (B 2​ H 6​ ) in situ. Borane is highly electrophilic and exhibits extreme chemoselectivity: it rapidly reduces electron-rich carboxylic acids to alcohols but is entirely inert toward carbamates (like the Boc group) [5].

Synth A L-Methionine (S-enantiomer) B N-Boc-L-Methionine A->B Boc2O C Diazoketone Intermediate B->C Isobutyl chloroformate then CH2N2 D N-Boc-β-homomethionine (R-enantiomer) C->D AgBz, H2O (Wolff Rearrangement) E (R)-3-amino-5-(methylthio) pentan-1-ol D->E NaBH4 / I2 (Chemoselective Reduction)

Figure 1: Synthetic workflow from L-Methionine to the target 1,3-amino alcohol.

Derivative Pathways & Biological Applications

Proteolytic Stability in β -Peptides

One of the primary applications of (R)-3-amino-5-(methylthio)pentan-1-ol and its precursors is their incorporation into β -peptides (foldamers). Natural α -peptides are rapidly degraded in vivo by peptidases. In stark contrast, substrates constructed from homologated β -amino acids exhibit an outstanding stability profile, remaining completely resistant to tryptic and elastase degradation for extended periods [2]. The amino alcohol terminus can be utilized to anchor these foldamers to solid supports or to synthesize cyclic peptidomimetics.

Oxidation to Sulfones

The methylthio ether side chain is a prime site for late-stage diversification. Oxidation of the sulfide to a sulfone significantly alters the molecule's polarity, hydrogen-bonding capacity, and interaction with target enzyme pockets. For this transformation, Oxone (potassium peroxymonosulfate) is the reagent of choice. Unlike m-CPBA, which can yield difficult-to-separate mixtures of sulfoxide diastereomers, Oxone provides a clean, "green," and highly selective oxidation directly to the sulfone under mild aqueous/organic conditions without over-oxidizing the primary alcohol or amine [3].

Deriv Core (R)-3-amino-5-(methylthio)pentan-1-ol Sulfone Sulfone Derivative (Oxone Oxidation) Core->Sulfone Chemoselective Oxidation Peptide β-Peptide Foldamers (Proteolytic Resistance) Core->Peptide Solid-Phase Synthesis Ligand Chiral 1,3-Amino Alcohol Ligand (Asymmetric Catalysis) Core->Ligand N-Alkylation / Coordination

Figure 2: Reactivity map and derivative branching of the core amino alcohol.

Quantitative Data & Comparative Analysis

The physicochemical properties of the core compound and its key derivatives dictate their behavior in both synthetic workflows and biological assays.

Derivative / CompoundMolecular Weight ( g/mol )LogP (Est.)Primary ApplicationTypical Synthetic Yield
(R)-3-amino-5-(methylthio)pentan-1-ol 149.250.45Chiral building block / Ligand82% (from β -amino acid)
N-Boc-(R)-3-amino-5-(methylthio)pentan-1-ol 249.372.10Precursor for SPPS88%
(R)-3-amino-5-(methylsulfonyl)pentan-1-ol 181.25-0.85Highly polar peptidomimetics94% (Oxone oxidation)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure reproducibility and high fidelity.

Protocol 1: Chemoselective Reduction to N-Boc-(R)-3-amino-5-(methylthio)pentan-1-ol

Rationale: Generating diborane in situ via NaBH 4​ /I 2​ ensures the carboxylic acid is reduced without deprotecting the amine.

  • Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve N-Boc-(R)-3-amino-5-(methylthio)pentanoic acid (10.0 mmol) in anhydrous THF (50 mL).

  • Hydride Addition: Cool the solution to 0 °C using an ice bath. Add NaBH 4​ (25.0 mmol, 2.5 eq) in one portion. Stir for 15 minutes.

  • Iodine Activation: Dissolve I 2​ (12.5 mmol, 1.25 eq) in anhydrous THF (20 mL). Add this solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition controls the exothermic generation of diborane and prevents solvent boil-off.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). The starting material spot should completely disappear.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench by adding methanol (15 mL) dropwise until effervescence ceases. Causality: Methanol destroys excess borane and breaks down borate esters.

  • Extraction: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (100 mL) and 1M NaOH (50 mL). Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure N-Boc protected amino alcohol.

Protocol 2: Green Oxidation to the Sulfone Derivative

Rationale: Oxone provides a clean, catalyst-free pathway to the sulfone, avoiding the toxic byproducts associated with heavy-metal oxidants or the diastereomeric mixtures common with mild peracids.

  • Setup: Dissolve N-Boc-(R)-3-amino-5-(methylthio)pentan-1-ol (5.0 mmol) in a 1:1 mixture of methanol and water (40 mL).

  • Oxidation: Add Oxone (15.0 mmol, 3.0 eq) in a single portion at room temperature. Causality: An excess of Oxone ensures complete conversion past the intermediate sulfoxide directly to the sulfone.

  • Reaction: Stir vigorously at room temperature for 3 hours. The reaction is self-indicating as the suspension becomes homogeneous, followed by the precipitation of potassium sulfate salts.

  • Workup: Filter the mixture to remove inorganic salts. Dilute the filtrate with water (30 mL) and extract with Dichloromethane (3 x 50 mL).

  • Validation: Wash the combined organic layers with saturated aqueous NaHCO 3​ to neutralize any residual acidity, dry over MgSO 4​ , and concentrate. The resulting white solid is the pure sulfone derivative, requiring no further chromatographic purification.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Chemistry & Biodiversity (PubMed / NIH) URL:[Link]

  • Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation Asian Journal of Chemistry URL:[Link]

  • Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system Tetrahedron (ResearchGate) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-3-Amino-5-(methylthio)pentan-1-ol

Executive Summary The compound (R)-3-amino-5-(methylthio)pentan-1-ol is a highly versatile, chiral 1,3-amino alcohol featuring a methylthioether side chain. Such structural motifs are critical in the design of conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-3-amino-5-(methylthio)pentan-1-ol is a highly versatile, chiral 1,3-amino alcohol featuring a methylthioether side chain. Such structural motifs are critical in the design of conformationally constrained macrocycles, peptidomimetics, and targeted therapeutics (e.g., GPCR ligands and protease inhibitors)[1].

Synthesizing this target requires strict control over the C3 stereocenter and chemoselectivity to prevent the oxidation or alkylation of the nucleophilic thioether group. This application note details two field-proven, self-validating synthetic strategies:

  • Chiral Pool Homologation via the Arndt-Eistert reaction starting from D-Methionine.

  • Asymmetric Induction utilizing Ellman’s sulfinamide auxiliary.

Both methodologies are designed to maximize enantiomeric excess (ee >98%) while providing robust in-process quality control (QC) checkpoints to ensure reproducibility in drug development environments.

Strategy A: Chiral Pool Homologation (Arndt-Eistert Approach)

Mechanistic Rationale & Causality

The Arndt-Eistert homologation is a premier method for converting α -amino acids into their β -homologues with absolute retention of stereochemistry[2][3]. By utilizing D-Methionine (which possesses the required (R) configuration), the stereocenter is preserved throughout the carbon-chain extension.

  • Activation Strategy: The N-Boc-protected amino acid is converted to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) at -15 °C. The sub-zero temperature is critical; it suppresses the formation of oxazolones, which are the primary culprits behind racemization in amino acid activation.

  • Wolff Rearrangement Causality: The addition of diazomethane yields an α -diazoketone. Upon treatment with a Silver(I) catalyst (Silver benzoate), the diazo group is extruded as N2​ gas, generating a highly reactive carbenoid. This intermediate undergoes a stereoretentive 1,2-alkyl shift to form a ketene, which is rapidly trapped by water to yield the homologated (R)-3-(Boc-amino)-5-(methylthio)pentanoic acid[3][4].

  • Chemoselective Reduction: The resulting β -amino acid is reduced to the alcohol via a second mixed anhydride intermediate using NaBH4​ . This method is chosen over LiAlH4​ to prevent premature cleavage of the Boc protecting group or side reactions with the thioether[3].

Workflow Visualization

ArndtEistert A D-Methionine (Chiral Pool) B Boc Protection (Boc2O, NaOH) A->B C Mixed Anhydride Formation (i-BuOCOCl, NMM) B->C D Diazoketone Synthesis (CH2N2) C->D E Wolff Rearrangement (AgBz, H2O/Dioxane) D->E F (R)-3-(Boc-amino)-5-(methylthio) pentanoic acid E->F G Carboxyl Reduction (Mixed Anhydride / NaBH4) F->G H Boc Deprotection (TFA / DCM) G->H I (R)-3-amino-5-(methylthio) pentan-1-ol H->I

Workflow for the Arndt-Eistert homologation of D-Methionine to the target 1,3-amino alcohol.

Step-by-Step Protocol & Self-Validating QC

Step 1: Mixed Anhydride & Diazoketone Formation

  • Dissolve N-Boc-D-Methionine (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -15 °C.

  • Add NMM (1.1 eq) followed dropwise by isobutyl chloroformate (1.05 eq). Stir for 20 minutes.

  • Self-Validation Checkpoint: Filter an aliquot and run IR spectroscopy; confirm the appearance of the mixed anhydride carbonyl stretch (~1800 cm−1 ).

  • Filter the precipitated NMM-HCl salt under an inert atmosphere. To the filtrate at 0 °C, add a freshly prepared ethereal solution of diazomethane (3.0 eq). Stir in the dark for 2 hours.

  • Self-Validation Checkpoint: Confirm diazoketone formation via IR (strong, sharp diazo band at ~2100 cm−1 ).

Step 2: Wolff Rearrangement

  • Concentrate the diazoketone carefully in vacuo and redissolve in 1,4-dioxane/water (9:1 v/v).

  • Add Silver benzoate (0.1 eq) portion-wise. Evolution of N2​ gas will be observed. Stir at room temperature for 4 hours.

  • Quench with saturated NaHCO3​ , extract with EtOAc, acidify the aqueous layer to pH 3 with 1M KHSO4​ , and extract the homologated acid with EtOAc.

Step 3: Reduction & Deprotection

  • React the β -amino acid with isobutyl chloroformate/NMM in THF at -15 °C to form the mixed anhydride.

  • Filter the salt, cool the filtrate to 0 °C, and add a solution of NaBH4​ (3.0 eq) in water dropwise. Stir for 1 hour.

  • Extract the resulting N-Boc-amino alcohol with EtOAc.

  • Deprotect by stirring in 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Concentrate and purify via ion-exchange chromatography (e.g., Dowex 50WX8) to yield the free base target.

Strategy B: Asymmetric Induction (Ellman's Sulfinamide Approach)

Mechanistic Rationale & Causality

When chiral pool starting materials are unsuitable or unavailable, Ellman’s sulfinamide provides a highly reliable method for the de novo asymmetric synthesis of amines[5].

  • Imine Condensation: 3-(Methylthio)propanal is condensed with (SS​) -tert-butanesulfinamide. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is strictly required here; it acts as a Lewis acid to activate the aldehyde and as a water scavenger, driving the reaction to completion without hydrolyzing the moisture-sensitive sulfinamide[5].

  • Diastereoselective Addition Causality: The addition of the lithium enolate of methyl acetate to the chiral sulfinyl imine is the stereodefining step. The lithium ion coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, forming a rigid, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the (SS​) -auxiliary effectively shields the Re-face of the imine, forcing the enolate to attack exclusively from the Si-face. This stereocontrolled trajectory establishes the desired (R) configuration at the newly formed C3 stereocenter.

Workflow Visualization

Ellman A 3-(Methylthio)propanal B Imine Condensation ((Ss)-t-BS, Ti(OEt)4) A->B C Chiral Sulfinyl Imine B->C D Diastereoselective Addition (Li-Enolate of Methyl Acetate) C->D E β-Sulfinylamino Ester D->E F Ester Reduction (LiBH4, THF) E->F G Sulfinyl Cleavage (HCl / Dioxane) F->G H (R)-3-amino-5-(methylthio) pentan-1-ol G->H

Asymmetric induction pathway utilizing Ellman's sulfinamide for the synthesis of the target.

Step-by-Step Protocol & Self-Validating QC

Step 1: Sulfinyl Imine Formation

  • To a solution of 3-(methylthio)propanal (1.0 eq) and (SS​) -tert-butanesulfinamide (1.0 eq) in anhydrous THF (0.5 M), add Ti(OEt)4​ (2.0 eq) at room temperature.

  • Stir overnight under Argon. Quench by adding an equal volume of brine; filter the resulting white titanium dioxide precipitate through a Celite pad.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. Confirm the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the imine C-H proton (singlet, ~8.1 ppm).

Step 2: Enolate Addition

  • In a separate flask, add n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in THF at -78 °C to generate LDA. Stir for 30 min.

  • Add methyl acetate (2.2 eq) dropwise and stir for 45 min at -78 °C to form the lithium enolate.

  • Add the sulfinyl imine (1.0 eq) in THF dropwise to the enolate solution at -78 °C. Stir for 3 hours, then quench with saturated NH4​Cl at -78 °C before warming to room temperature.

  • Self-Validation Checkpoint: Determine the diastereomeric ratio (d.r.) via crude 1H NMR or chiral HPLC. A successful reaction should yield a d.r. of >95:5.

Step 3: Reduction and Cleavage

  • Dissolve the β -sulfinylamino ester in THF. Add LiBH4​ (2.0 eq) at 0 °C to chemoselectively reduce the ester to the alcohol.

  • After aqueous workup, dissolve the intermediate in MeOH and add 4M HCl in dioxane (3.0 eq) to cleave the sulfinyl group.

  • Evaporate the solvent and triturate with diethyl ether to isolate (R)-3-amino-5-(methylthio)pentan-1-ol as its hydrochloride salt.

Comparative Data Analysis

To assist synthetic planners in selecting the optimal route, the quantitative metrics of both methodologies are summarized below:

ParameterStrategy A: Chiral Pool (Arndt-Eistert)Strategy B: Asymmetric Induction (Ellman's)
Primary Starting Material D-Methionine3-(Methylthio)propanal
Source of Chirality Pre-existing stereocenter (Chiral Pool) (SS​) -tert-butanesulfinamide auxiliary
Typical Overall Yield 45 – 55% (Over 5 steps)60 – 70% (Over 4 steps)
Enantiomeric Excess (ee) > 99% (Absolute retention)95 – 98% (Dependent on d.r. of addition)
Hazard / Safety Profile High (Requires explosive diazomethane)Moderate (Requires cryogenic conditions, -78 °C)
Scalability Limited by diazomethane handlingHighly scalable for multi-gram synthesis
Target Application Small-scale discovery chemistryProcess chemistry & API scale-up

References

  • 3-Amino-5-(methylthio)pentanoic acid | 75946-25-7, (3R)
  • WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds Source: Google Patents URL
  • Homologation of α -Amino Acids to β -Amino Acids Using Boc2O Source: Journal of the Chemical Society Perkin Transactions 1 URL
  • Source: Chemical Reviews (ACS Publications)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Application

Protocol for the purification of (R)-3-amino-5-(methylthio)pentan-1-ol

An Application Note and Protocol for the Purification of (R)-3-amino-5-(methylthio)pentan-1-ol Introduction (R)-3-amino-5-(methylthio)pentan-1-ol is a chiral amino alcohol, a class of compounds that serve as crucial buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of (R)-3-amino-5-(methylthio)pentan-1-ol

Introduction

(R)-3-amino-5-(methylthio)pentan-1-ol is a chiral amino alcohol, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of such molecules is of paramount importance, as different enantiomers of a compound can exhibit vastly different pharmacological and biological activities.[1][2] Consequently, the ability to isolate the desired (R)-enantiomer in high purity is a critical step in its application for drug development and asymmetric synthesis.

This application note provides a detailed, field-proven protocol for the purification of (R)-3-amino-5-(methylthio)pentan-1-ol from a racemic mixture. The primary strategy detailed herein is diastereomeric salt resolution, a classical yet highly effective and scalable method for separating enantiomers.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to obtain this chiral intermediate with high enantiomeric excess (ee).

Scientific Principles: The Strategy of Chiral Resolution

The fundamental challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Chiral resolution by diastereomeric salt formation elegantly circumvents this issue by introducing a chiral resolving agent.

The core principle involves reacting the racemic amine, (±)-3-amino-5-(methylthio)pentan-1-ol, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts:

  • (R)-amine • (R)-acid

  • (S)-amine • (R)-acid

Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent system.[1] This difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble salt in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomerically pure amine can be liberated by treatment with a base.

For the purification of the target primary amine, L-(+)-Tartaric acid is an excellent choice as a resolving agent due to its natural abundance, low cost, and proven efficacy in resolving primary amines.[1]

Experimental Workflow for Purification

The overall workflow for the purification of (R)-3-amino-5-(methylthio)pentan-1-ol is depicted below.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation cluster_3 Step 4: Final Purification & Analysis racemic Racemic (±)-3-amino-5- (methylthio)pentan-1-ol mix Mix and Heat to Dissolve racemic->mix acid L-(+)-Tartaric Acid in Methanol acid->mix cool Cool to Room Temp, then Ice Bath mix->cool Slow Cooling filter Vacuum Filtration cool->filter Preferential Crystallization solid Crystals of (R)-amine • L-tartaric acid salt filter->solid Collect Solid mother_liquor mother_liquor filter->mother_liquor Collect Filtrate (Mother Liquor with (S)-enantiomer salt) suspend Suspend in Water solid->suspend extract Liquid-Liquid Extraction (e.g., with DCM) suspend->extract Basify to pH > 11 base Aqueous NaOH base->suspend dry Dry (Na2SO4), Filter, & Concentrate extract->dry Collect Organic Layers final_product final_product dry->final_product Yields Crude (R)-amine analysis Purity (GC-MS, NMR) Enantiomeric Excess (Chiral HPLC) final_product->analysis Characterize

Sources

Method

The Versatile Chiral Synthon: (R)-3-amino-5-(methylthio)pentan-1-ol in Asymmetric Synthesis

Introduction: Unlocking Chiral Space with a Methionine-Derived Building Block In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Chiral Space with a Methionine-Derived Building Block

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral building blocks are fundamental tools for the efficient construction of these complex, single-enantiomer drug candidates. (R)-3-amino-5-(methylthio)pentan-1-ol emerges as a highly valuable, yet underutilized, chiral synthon derived from the readily available amino acid, D-methionine. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a flexible carbon chain with a defined stereocenter, offers a wealth of opportunities for synthetic chemists to introduce chirality and build molecular complexity.

This technical guide provides an in-depth exploration of (R)-3-amino-5-(methylthio)pentan-1-ol as a chiral building block. We will delve into its synthesis, physicochemical properties, and, most importantly, provide detailed protocols for its application in the construction of key structural motifs relevant to medicinal chemistry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to empower researchers in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is crucial for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₆H₁₅NOSN/A
Molecular Weight 149.26 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point Not availableN/A
Solubility Soluble in water, ethanol, and other polar organic solvents (predicted)N/A
CAS Number 202532-07-8[1]

Safety and Handling:

(R)-3-amino-5-(methylthio)pentan-1-ol, as an amino alcohol, is expected to be a skin and eye irritant.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[4] In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]

Synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol from D-Methionine

The most logical and cost-effective route to (R)-3-amino-5-(methylthio)pentan-1-ol is from the naturally occurring amino acid, D-methionine. This ensures the introduction of the desired (R)-stereochemistry from the chiral pool. The synthesis involves a two-step reduction of the carboxylic acid and the amino acid to the corresponding amino alcohol. A reliable method for the reduction of amino acids is the use of sodium borohydride in the presence of iodine.[5]

Synthesis_of_Target_Molecule D_Met D-Methionine Target (R)-3-amino-5-(methylthio)pentan-1-ol D_Met->Target 1. NaBH₄, I₂ 2. THF, 0 °C to rt

Figure 1: Proposed synthetic route to (R)-3-amino-5-(methylthio)pentan-1-ol from D-Methionine.

Protocol 1: Synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol

Materials:

  • D-Methionine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add D-methionine (1.0 eq). Suspend the amino acid in anhydrous THF.

  • Formation of Borane: In a separate flask, dissolve sodium borohydride (4.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add a solution of iodine (2.0 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and generates diborane in situ.

  • Reduction: Transfer the freshly prepared borane solution to the dropping funnel on the main reaction flask. Add the borane solution dropwise to the suspension of D-methionine at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol. This will decompose any excess borane. Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes.

  • Extraction: Basify the aqueous solution to pH > 10 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the pure (R)-3-amino-5-(methylthio)pentan-1-ol.

Expected Outcome:

The reaction should yield the desired product as a colorless to pale yellow oil. The purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be determined by chiral HPLC analysis.

Application in the Synthesis of Chiral Heterocycles: A Gateway to Bioactive Molecules

The bifunctional nature of (R)-3-amino-5-(methylthio)pentan-1-ol makes it an excellent starting material for the synthesis of various chiral heterocycles. The primary amine can be acylated or alkylated, and the primary alcohol can be oxidized or used as a nucleophile. This allows for the construction of piperidines, pyrrolidines, and other nitrogen-containing ring systems with a defined stereocenter.

Protocol 2: Synthesis of a Chiral N-Protected Piperidin-2-one Derivative

This protocol outlines a potential pathway to a chiral piperidinone, a common scaffold in medicinal chemistry. The synthesis involves protection of the amine, oxidation of the alcohol to a carboxylic acid, and subsequent intramolecular cyclization.

Piperidinone_Synthesis Start (R)-3-amino-5- (methylthio)pentan-1-ol Protected N-Boc Protected Amino Alcohol Start->Protected Boc₂O, Et₃N, DCM Acid N-Boc Protected Amino Acid Protected->Acid PCC or TEMPO/BAIB Piperidinone Chiral Piperidin-2-one Acid->Piperidinone EDC, HOBt, DCM

Figure 2: Synthetic workflow for a chiral piperidin-2-one derivative.

Materials:

  • (R)-3-amino-5-(methylthio)pentan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Amine Protection: Dissolve (R)-3-amino-5-(methylthio)pentan-1-ol (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino alcohol.

  • Oxidation: To a solution of the N-Boc protected amino alcohol in dichloromethane, add pyridinium chlorochromate (1.5 eq). Stir at room temperature for 6 hours. Alternatively, for a milder oxidation, use the TEMPO/BAIB system. After the reaction is complete, filter through a pad of Celite and concentrate the filtrate. Purify the resulting carboxylic acid by column chromatography.

  • Intramolecular Cyclization: Dissolve the N-Boc protected amino acid in dichloromethane. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the reaction at room temperature for 24 hours. The progress of the lactamization can be monitored by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel chromatography to obtain the chiral N-protected piperidin-2-one.

Application in the Synthesis of Arginase Inhibitors

Arginase is a binuclear manganese-containing metalloenzyme that plays a crucial role in the urea cycle by converting L-arginine to L-ornithine and urea.[6][7] Inhibitors of arginase have shown therapeutic potential in various diseases, including cardiovascular diseases and cancer.[7] The structural features of (R)-3-amino-5-(methylthio)pentan-1-ol make it an attractive starting material for the synthesis of novel arginase inhibitors.

Representative Application: Synthesis of a Hypothetical Arginase Inhibitor

The following is a proposed synthetic route to a novel arginase inhibitor, demonstrating the utility of (R)-3-amino-5-(methylthio)pentan-1-ol. The strategy involves the transformation of the amino alcohol into a more complex amino acid derivative that can mimic the natural substrate of arginase.

Arginase_Inhibitor_Synthesis Start (R)-3-amino-5- (methylthio)pentan-1-ol Azide (R)-1-azido-5-(methylthio) pentan-3-ol Start->Azide 1. MsCl, Et₃N 2. NaN₃, DMF Amine (R)-1-amino-5-(methylthio) pentan-3-ol Azide->Amine H₂, Pd/C Inhibitor Hypothetical Arginase Inhibitor Amine->Inhibitor Coupling with a boronic acid derivative

Figure 3: Proposed synthetic route to a hypothetical arginase inhibitor.

This proposed synthesis showcases how the stereocenter of (R)-3-amino-5-(methylthio)pentan-1-ol can be incorporated into a more complex molecule with potential biological activity. The key steps involve the conversion of the primary alcohol to an amine, followed by coupling to a boronic acid moiety, a common feature in many arginase inhibitors.[8][9]

Conclusion

(R)-3-amino-5-(methylthio)pentan-1-ol is a chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation from D-methionine, coupled with its versatile bifunctional nature, provides a powerful platform for the construction of a wide array of enantiomerically pure molecules. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers to explore the full synthetic utility of this valuable compound. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-3-amino-5-(methylthio)pentan-1-ol will undoubtedly increase, paving the way for the discovery of novel and more effective therapeutic agents.

References

  • ResearchGate. Synthesis of Arginase Inhibitors: An Overview. [Link]

  • PMC. Synthesis of Arginase Inhibitors: An Overview. [Link]

  • PubMed. Synthesis of Arginase Inhibitors: An Overview. [Link]

  • PubChem. 3-Aminopentan-1-ol. [Link]

  • Genesis Drug Discovery & Development. Arginase inhibitors. [Link]

  • ResearchGate. An Efficient Synthesis of (R)-3-Aminothiolane. [Link]

  • No Brain Too Small. CHEMISTRY Sample Task Mass Spec IR Wavenumber cm-1. [Link]

  • Supporting Information. Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes. [Link]

  • MDPI. Cinnamide Derivatives as Mammalian Arginase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. [Link]

Sources

Application

Comprehensive Analytical Protocol for the Characterization of (R)-3-amino-5-(methylthio)pentan-1-ol via HPLC and GC-MS

Introduction & Chemical Profiling (R)-3-amino-5-(methylthio)pentan-1-ol is a chiral, polyfunctional amino alcohol structurally related to homologated methioninol. From an analytical perspective, this molecule presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

(R)-3-amino-5-(methylthio)pentan-1-ol is a chiral, polyfunctional amino alcohol structurally related to homologated methioninol. From an analytical perspective, this molecule presents a triad of distinct challenges that must dictate the experimental design:

  • High Polarity & Active Hydrogens : The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) induces severe peak tailing, irreversible column adsorption, and thermal degradation during gas chromatography[1].

  • Lack of a UV Chromophore : The absence of a conjugated π-system renders standard UV/Vis detection ineffective. Consequently, universal detection techniques such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are strictly required for liquid chromatography[2].

  • Thioether Lability : The methylthio group (-S-CH₃) is highly susceptible to oxidation, readily forming sulfoxides or sulfones during sample handling and ambient exposure.

  • Chirality : Accurate determination of enantiomeric excess (ee) requires highly selective chiral stationary phases (CSPs) capable of resolving underivatized primary amines[3].

This application note details a dual-platform methodology utilizing Cyclofructan-based HPLC-ELSD/MS for enantiomeric purity and MTBSTFA-derivatized GC-MS for trace impurity profiling.

Analytical Decision Tree

Workflow Sample (R)-3-amino-5-(methylthio)pentan-1-ol Sample Prep Sample Preparation (Inert Atmosphere, Internal Std) Sample->Prep HPLC_Path HPLC Analysis (Enantiomeric Purity) Prep->HPLC_Path GCMS_Path GC-MS Analysis (Trace Impurity Profiling) Prep->GCMS_Path HPLC_Col Chiral Stationary Phase (Cyclofructan CF6-P) HPLC_Path->HPLC_Col GCMS_Deriv Derivatization (MTBSTFA, 60°C, 1h) GCMS_Path->GCMS_Deriv HPLC_Det ELSD / ESI-MS Detection HPLC_Col->HPLC_Det GCMS_Det EI-GC-MS (SIM/SCAN Modes) GCMS_Deriv->GCMS_Det

Analytical workflow for HPLC and GC-MS characterization of the target amino alcohol.

HPLC-ELSD/MS Methodology: Enantiomeric Purity

Expertise & Causality

Traditional reversed-phase chromatography fails to retain small, polar amino alcohols without the use of ion-pairing reagents, which are incompatible with MS detection[2]. Furthermore, standard polysaccharide-based chiral columns often struggle to resolve underivatized primary amines. To solve this, we utilize a Cyclofructan 6 (CF6-P) stationary phase. This phase features an isopropyl carbamate-derivatized macrocyclic ring that exhibits pronounced enantioselectivity for primary amino alcohols via a combination of hydrogen bonding and steric inclusion[3][4].

Because the analyte lacks a UV chromophore, ELSD is employed as a mass-dependent universal detector, alongside ESI-MS for mass confirmation[2][5].

Step-by-Step Protocol
  • Sample Dilution : Dissolve 1.0 mg of the sample in 1.0 mL of Methanol/Acetonitrile (50:50, v/v). Note: Purge the diluent with nitrogen to displace dissolved oxygen and protect the thioether.

  • Buffer Preparation : Prepare a volatile polar organic mobile phase containing 0.3% Acetic Acid and 0.2% Triethylamine (TEA). The TEA acts as a basic modifier to control the ionization state of the primary amine, ensuring sharp peak shapes[5].

  • Equilibration : Flush the CF6-P column with the mobile phase for at least 30 column volumes until the ELSD baseline stabilizes.

  • Injection : Inject 5 µL of the prepared sample.

  • Detection : Monitor the eluent via ELSD and ESI-MS (Positive mode).

Table 1: HPLC Method Parameters
ParameterSpecification
Column LARIHC CF6-P (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile (70:30 v/v) with 0.3% Acetic Acid / 0.2% TEA
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 20 °C
Detection ELSD (Evap: 45°C, Nebulizer: 40°C) / ESI-MS (+ve mode, m/z 150.2)
Injection Volume 5 µL

GC-MS Methodology: Trace Impurity Profiling

Expertise & Causality

Direct GC analysis of (R)-3-amino-5-(methylthio)pentan-1-ol is impossible due to the hydrogen-bonding networks formed by the -OH and -NH₂ groups. Derivatization is mandatory. We select MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) over standard BSTFA. While BSTFA yields trimethylsilyl (TMS) derivatives that are highly sensitive to moisture, MTBSTFA generates tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group provides intense steric shielding, making the resulting derivative approximately 10,000 times more stable to hydrolysis[1][6]. This ensures reproducible quantitative yields during long autosampler queues.

Derivatization Analyte (R)-3-amino-5-(methylthio)pentan-1-ol (Active -OH, -NH2) Conditions 60°C, 1 Hour (Pyridine Catalyst) Analyte->Conditions Reagent + MTBSTFA (Silylating Agent) Reagent->Conditions Derivative N,O-bis(TBDMS) Derivative (Volatile, GC-Amenable) Conditions->Derivative

MTBSTFA derivatization converting active hydrogens to TBDMS groups for GC-MS.

Step-by-Step Derivatization & GC-MS Protocol
  • Aliquot Preparation : Transfer 100 µL of the sample (1 mg/mL in anhydrous Acetonitrile) into a 2 mL amber silanized glass vial.

  • Internal Standard Addition : Add 10 µL of an isotopically labeled internal standard (e.g., Methioninol-d3) to correct for derivatization efficiency variances.

  • Derivatization : Add 50 µL of MTBSTFA containing 1% TBDMSCl (acting as a catalyst) and 50 µL of anhydrous Pyridine (acting as an acid scavenger)[1][6].

  • Incubation : Cap tightly with a PTFE-lined septum and heat at 60°C for 60 minutes. This elevated temperature is required to ensure complete derivatization of the sterically hindered primary amine[6].

  • Analysis : Inject 1 µL into the GC-MS system operating in Electron Ionization (EI) mode.

Table 2: GC-MS Method Parameters
ParameterSpecification
Column SLB-5ms or DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film)
Carrier Gas Helium (1.0 mL/min, constant flow)
Oven Program 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min)
Injector Temp 250°C (Split ratio 10:1)
MS Ionization Electron Ionization (EI), 70 eV
Target Derivative N,O-bis(TBDMS)-3-amino-5-(methylthio)pentan-1-ol
Key MS Fragments [M-57]⁺ (Diagnostic loss of tert-butyl radical), m/z 73

Trustworthiness: Self-Validating System for Thioether Oxidation

A critical failure point in the analysis of thioether-containing compounds is phantom oxidation occurring during sample preparation, leading to false-positive impurity reporting for sulfoxides.

Validation Step : To ensure data integrity, the protocol must incorporate a self-validating antioxidant control. Split the initial sample batch. Spike one half with 0.1% Dithiothreitol (DTT) prior to derivatization. Compare the chromatographic profiles of both halves. If the unspiked sample shows a peak at +16 Da (corresponding to the sulfoxide) that is entirely absent in the DTT-spiked sample, oxidation occurred ex vivo during sample handling. In this scenario, the quantitative results of the unspiked sample must be invalidated, and sample preparation must be repeated under stricter inert gas (Argon/Nitrogen) purging.

References

  • SIELC Technologies. "HPLC Method for Analysis of Methionine." 2

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." 1

  • Hrobonova, K., et al. "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods (RSC Publishing). 5

  • Sigma-Aldrich. "HPLC Analysis of Octopamine Enantiomers on LARIHC ™ CF6-P." 3

  • AZYP, LLC. "Column Stationary Phases." 4

  • ResearchGate. "Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis." 6

Sources

Method

In vitro assays involving (R)-3-amino-5-(methylthio)pentan-1-ol

Application Note: In Vitro Assays for β -Amino Alcohol Peptidomimetics Targeting Methionine Aminopeptidase 2 (MetAP2) Compound Focus: (R)-3-amino-5-(methylthio)pentan-1-ol Target Audience: Researchers, biochemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assays for β -Amino Alcohol Peptidomimetics Targeting Methionine Aminopeptidase 2 (MetAP2)

Compound Focus: (R)-3-amino-5-(methylthio)pentan-1-ol Target Audience: Researchers, biochemists, and drug development professionals

Executive Summary & Mechanistic Rationale

Methionine aminopeptidase 2 (MetAP2) is a dinuclear metalloprotease responsible for the co-translational excision of N-terminal methionine from nascent polypeptides[1]. Because MetAP2 activity is essential for endothelial cell proliferation, it is a highly validated target for anti-angiogenic and oncological drug development[2].

The compound (R)-3-amino-5-(methylthio)pentan-1-ol is an advanced chiral building block used to synthesize potent peptidomimetic inhibitors of MetAP2. Its structural design is rooted in precise causality:

  • S1' Pocket Recognition: The methylthioethyl side chain perfectly mimics the P1' methionine residue of natural substrates, driving high-affinity insertion into the hydrophobic S1' pocket of the enzyme.

  • Transition-State Isosterism: The β -amino alcohol core acts as a non-cleavable mimic of the peptide bond hydrolysis transition state. The hydroxyl group mimics the tetrahedral intermediate oxygen, while the adjacent amine group provides bidentate coordination to the active-site cobalt (Co 2+ ) or manganese (Mn 2+ ) ions[1]. This locks the metalloenzyme in a catalytically dead state.

To establish a self-validating experimental system, researchers must couple functional enzymatic assays with orthogonal biophysical binding assays. This ensures that observed IC 50​ values are causally linked to direct active-site engagement rather than off-target aggregation or assay interference.

Pathway and Workflow Visualization

Mechanism MetAP2 MetAP2 Enzyme (Co2+ / Mn2+ core) Product Mature Protein + Free Methionine MetAP2->Product Cleavage Substrate Nascent Protein (N-terminal Met) Substrate->MetAP2 Binds Active Site Angio Endothelial Cell Proliferation Product->Angio Downstream Signaling Inhibitor (R)-3-amino-5-(methylthio) pentan-1-ol Derivative Inhibitor->MetAP2 Transition-State Coordination

Figure 1: Mechanism of MetAP2 inhibition by β -amino alcohol transition-state analogs.

Workflow Prep 1. Compound Preparation Synthesize Peptidomimetic Assay 2. Fluorogenic Assay Met-AMC Cleavage Prep->Assay SPR 3. SPR Binding Assay Kinetics (Kd, kon, koff) Prep->SPR Analysis 4. Data Analysis IC50 & Affinity Profiling Assay->Analysis SPR->Analysis

Figure 2: In vitro screening workflow for MetAP2 peptidomimetic inhibitors.

In Vitro Assay Protocols

Protocol A: High-Throughput Fluorogenic MetAP2 Inhibition Assay

This functional assay utilizes recombinant human MetAP2 to cleave the fluorogenic substrate Met-AMC (Methionine-7-amino-4-methylcoumarin). Cleavage of the methionine residue releases free AMC, resulting in a quantifiable fluorescent signal[3].

Materials & Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl 2​ (essential for metalloenzyme activation)[3].

  • Enzyme: Recombinant human MetAP2 (hMetAP2), diluted to 10 μ g/mL in Assay Buffer.

  • Substrate: Met-AMC (1 mM stock in DMSO).

  • Test Compounds: Derivatives of (R)-3-amino-5-(methylthio)pentan-1-ol, serially diluted in DMSO.

Step-by-Step Procedure:

  • Preparation: Add 40 μ L of Assay Buffer containing 10 μ g/mL hMetAP2 to a 96-well black, flat-bottom microplate.

  • Compound Addition: Add 5 μ L of the test compound (at 10X final desired concentration in 1% DMSO) to the respective wells. Include a vehicle control (1% DMSO) and a positive control (e.g., TNP-470)[3].

  • Pre-Incubation: Incubate the plate at room temperature for 30 minutes. Note: This step is critical for transition-state analogs, as metal coordination often exhibits slow-binding kinetics.

  • Reaction Initiation: Add 5 μ L of 10 μ M Met-AMC substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Determine the IC 50​ using non-linear regression analysis.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To validate that the functional inhibition observed in Protocol A is due to direct, 1:1 active-site binding, SPR is employed to measure real-time kinetics.

Step-by-Step Procedure:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Dilute hMetAP2 in 10 mM sodium acetate (pH 4.5) and inject over the activated surface until an immobilization level of ~3000 RU is achieved. Quench the remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a concentration series of the (R)-3-amino-5-(methylthio)pentan-1-ol derivative in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Kinetic Measurement: Inject the analytes at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Regeneration: If the transition-state mimic binds tightly, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Data Presentation

The table below illustrates a standardized data presentation format for evaluating the synthesized β -amino alcohol derivatives against standard benchmarks. A self-validating assay system will show strong correlation between the functional IC 50​ and the biophysical Kd​ .

Compound IDStructural ModificationMetAP2 IC 50​ (nM)SPR Kd​ (nM) koff​ (s −1 )
Parent Core (R)-3-amino-5-(methylthio)pentan-1-ol> 10,000N/AN/A
Derivative A N-terminal capping (Peptidomimetic)145 ± 12160 ± 154.2 × 10 −3
Derivative B Extended P2 hydrophobic moiety22 ± 325 ± 21.1 × 10 −4
TNP-470 Positive Control (Covalent)[2]1.5 ± 0.2IrreversibleN/A

Note: The parent core alone lacks the extended peptide backbone necessary for high-affinity S2/S3 pocket engagement, hence the high IC 50​ . Derivatization into a full peptidomimetic (Derivatives A & B) drastically improves potency by combining transition-state metal coordination with extended subsite interactions.

References

  • [2] Griffith, E. C., et al. (1998). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [3] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity. AACR Journals. URL: [Link]

  • [1] Lowther, W. T., et al. (1999). Structural basis of catalysis by monometalated methionine aminopeptidase. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of polar amino alcohols

Welcome to the Application Scientist Support Portal. Isolating polar amino alcohols is notoriously difficult due to their dual functionality—a basic amine and a highly polar hydroxyl group. These molecules frequently def...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Isolating polar amino alcohols is notoriously difficult due to their dual functionality—a basic amine and a highly polar hydroxyl group. These molecules frequently defy standard reversed-phase (RP) and normal-phase (NP) chromatography. This guide provides field-proven, causality-driven troubleshooting strategies to help you navigate these challenges.

Section 1: Fundamental Challenges & Causality (FAQ)

Q1: Why do my amino alcohols streak or irreversibly bind to normal-phase silica? A1: The primary culprit is the electrostatic interaction with residual acidic silanols on the silica surface. Bare silica contains various silanol conformations. Lone or acidic silanols have a pKa of approximately 3.8–4.2. In typical normal-phase conditions, the basic amine group of your amino alcohol becomes protonated and undergoes strong, often irreversible, ion-exchange interactions with these deprotonated silanols. This leads to severe peak tailing and poor recovery (1)[1].

Q2: Why do I get zero retention on my standard C18 reversed-phase column? A2: Standard C18 columns are heavily "end-capped" with small silyl reagents to neutralize residual silanols and prevent the tailing mentioned above. While this creates a uniformly hydrophobic surface ideal for non-polar analytes, it completely compromises retention for highly polar, water-soluble amino alcohols, causing them to elute rapidly in the void volume (2)[2].

Q3: How does HILIC solve the retention problem for these compounds? A3: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase (typically 50-95% acetonitrile) containing a small amount of aqueous buffer. The mechanism is self-validating: water from the mobile phase adsorbs onto the polar stationary phase, creating an immobilized water-enriched layer. Polar amino alcohols partition into this aqueous layer. Additionally, charged basic amines undergo controlled ion-exchange with surface silanols, providing a robust, dual-mode retention mechanism ().

HILIC_Mechanism MobilePhase Mobile Phase (>70% Acetonitrile + Buffer) Analyte Polar Amino Alcohol (Basic Amine + Hydroxyl) MobilePhase->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning Silanols Surface Silanols (SiO-) (Ion-Exchange Zone) Analyte->Silanols Electrostatic Attraction StationaryPhase Polar Stationary Phase (e.g., Diol or Bare Silica) WaterLayer->StationaryPhase Adsorbed onto Silanols->StationaryPhase Covalently bound

Mechanistic pathways of amino alcohol retention in HILIC.

Section 2: Troubleshooting Guide & Workflow Selection

When standard purification fails, you must pivot based on the scale of your synthesis and the complexity of your matrix. Use the decision matrix below to select the optimal strategy.

DecisionTree Start Amino Alcohol Purification IsScale What is the scale? Start->IsScale Analytical Analytical / Low Prep (Need MS compatibility) IsScale->Analytical Prep Large Scale Prep (Cost-sensitive) IsScale->Prep HILIC Use HILIC (Diol/Amide Column) Analytical->HILIC Matrix Extraction from Complex Aqueous Matrix? Prep->Matrix Deriv Pre-Column Derivatization (e.g., Boc protection) -> RP-HPLC Matrix->Deriv No SPE Catch-and-Release SPE (SCX Cartridge) Matrix->SPE Yes

Decision matrix for selecting an amino alcohol purification workflow.

Section 3: Quantitative Data & Method Comparison

Selecting the right method requires balancing recovery rates, resolution, and equipment availability.

Purification StrategyPrimary Retention MechanismTypical Recovery (%)AdvantagesDisadvantages
RP-HPLC (Standard C18) Hydrophobic Partitioning< 40% (often lost in void)Ubiquitous equipmentPoor retention; severe peak tailing
HILIC (Diol/Silica) Hydrophilic Partitioning & Ion Exchange85 - 98%Excellent MS sensitivity; high retentionLong column equilibration times
SCX-SPE (Catch & Release) Electrostatic (Ion Exchange)90 - 95%Fast; removes neutral/acidic impuritiesLow resolution; bulk purification only
Pre-Column Derivatization Hydrophobic Partitioning80 - 90% (post-deprotection)High resolution on standard C18 columnsAdds synthetic steps (protection/deprotection)

Section 4: Self-Validating Experimental Protocols

Protocol 1: HILIC Method Development for Underivatized Amino Alcohols

Causality Check: HILIC strictly requires a water-enriched layer on the stationary phase. Therefore, your mobile phase must always contain at least 2-3% water, and column equilibration takes significantly longer than reversed-phase methods.

  • Column Selection: Select a Diol or Amide HILIC column (e.g., 100 Å, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Why? Low pH ensures the amine is fully protonated, standardizing the ion-exchange mechanism and preventing variable ionization states across the peak.

    • Solvent B: Acetonitrile (LC-MS grade).

  • Gradient Design: Start at 95% B (highly retentive for polar compounds) and run a shallow gradient down to 60% B over 15 minutes.

  • Sample Diluent: Dissolve the amino alcohol in a diluent matching the starting conditions (e.g., 95% Acetonitrile). Warning: Injecting samples dissolved in 100% water will locally disrupt the HILIC partitioning layer, causing severe peak distortion and breakthrough.

  • Equilibration: Flush the column with at least 20 column volumes of starting mobile phase to fully establish the hydration layer before the first injection.

Protocol 2: Catch-and-Release Purification via SCX-SPE

Causality Check: Strong Cation Exchange (SCX) relies on the electrostatic attraction between the positively charged amine and the negatively charged sulfonic acid groups on the resin. This method is highly effective for extracting active pharmaceutical ingredients (APIs) from complex mixtures (3)[3].

  • Conditioning: Pass 5 column volumes (CV) of Methanol, followed by 5 CV of 0.1% Formic acid in Water through the SCX cartridge to activate the resin.

  • Loading: Acidify the aqueous amino alcohol sample to pH < 3 using Formic acid. Load onto the cartridge at a steady flow rate (1-2 mL/min). The amino alcohol is "caught" via strong ionic bonds.

  • Washing: Wash with 5 CV of 0.1% Formic acid in Water, followed by 5 CV of Methanol. Why? The aqueous acidic wash removes water-soluble neutral/acidic impurities, while the methanol wash removes hydrophobic neutral impurities. The protonated amino alcohol remains tightly bound.

  • Elution (Release): Elute the target compound using 5 CV of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the amine, neutralizing its charge and breaking the ionic bond with the resin, releasing it into the collection tube.

  • Recovery: Evaporate the methanolic ammonia under a gentle stream of nitrogen to yield the purified free amino alcohol.

Protocol 3: Pre-Column Derivatization (Indirect Separation)

Causality Check: When HILIC is unavailable or preparative scale RP-HPLC is mandatory, converting the highly polar, basic amine into a neutral, more hydrophobic carbamate (or diastereomer) suppresses silanol interactions and dramatically increases C18 retention ().

  • Reaction Setup: In a reaction vial, mix 100 µL of the amino alcohol sample (dissolved in buffer or water) with 200 µL of the derivatization reagent (e.g., Boc-anhydride or a chiral derivatizing reagent).

  • Incubation: Vortex the mixture and allow it to react at room temperature for 2-5 minutes. The reaction is rapid and yields a less polar derivative.

  • Analysis: Inject the resulting mixture directly into a standard C18 reversed-phase HPLC system using a standard Water/Acetonitrile gradient.

References

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer. MTC USA. Available at:[Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. Available at:[Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza (Silicycle). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral building blocks, the synthesis of unnatural amino alcohol derivatives like (R)-3-amino-5-(methylthio)pentan-1-ol presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral building blocks, the synthesis of unnatural amino alcohol derivatives like (R)-3-amino-5-(methylthio)pentan-1-ol presents unique chemo-selective challenges. This compound, a reduced β -homomethionine derivative, features a primary alcohol, a primary amine, and a highly sensitive thioether.

This guide is engineered for researchers and process chemists. It bypasses generic advice to directly address the mechanistic causality behind reaction failures, providing field-proven protocols to ensure high-fidelity synthesis.

Synthesis Workflow & Reaction Branching

To effectively troubleshoot, we must first map the reaction landscape. The most reliable synthetic route involves the reduction of (R)-3-amino-5-(methylthio)pentanoic acid. The diagram below illustrates the critical path and the thermodynamic traps (side reactions) that compromise yield.

SynthesisWorkflow SM (R)-3-amino-5-(methylthio) pentanoic acid Red Reduction (NaBH4/I2) THF, 0°C to Reflux SM->Red Step 1 SR_Ox Oxidation Byproducts (Sulfoxide / Sulfone) SM->SR_Ox Peroxides in THF SR_Elim Elimination Byproduct (-17 Da, Alkene) SM->SR_Elim Base / Heat Complex Amine-Borane Complex Intermediate Red->Complex In situ Quench Acidic Quench (MeOH / HCl, Reflux) Complex->Quench Step 2 SR_Adduct Stable Borane Adduct (+13.8 Da Impurity) Complex->SR_Adduct Neutral Workup Target Target: (R)-3-amino-5-(methylthio) pentan-1-ol Quench->Target Complete Cleavage Target->SR_Ox Air exposure

Workflow and common side reactions in the synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol.

Troubleshooting & FAQs

Q1: Why is my LC-MS showing a major peak at +13.8 Da relative to the target mass, and why is my isolated yield below 30%? A1: This is the classic signature of a stable amine-borane complex ( R−NH2​⋅BH3​ ). When reducing β -amino acids using BH3​⋅THF or the NaBH4​/I2​ system, the nascent primary amine rapidly coordinates with the electrophilic boron atom [1]. A standard aqueous or mildly basic workup is thermodynamically insufficient to break this B-N bond. You must perform a rigorous acidic solvolysis (e.g., refluxing in methanolic HCl) to convert the complex into volatile trimethyl borate ( B(OMe)3​ ) and the amine hydrochloride salt.

Q2: I am observing +16 Da and +32 Da impurities in my final product. How are these forming during a reductive step? A2: These masses correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives of your methylthio ether. The −S−CH3​ group is highly susceptible to oxidation [2]. While the reaction environment is reductive, ethereal solvents like THF rapidly form hydroperoxides upon exposure to air and light. These trace peroxides quantitatively oxidize the thioether before the reduction of the carboxylic acid even begins. Always use inhibitor-stabilized (BHT) or freshly distilled THF, and rigorously degas your solvents.

Q3: My yield is low, and I see a byproduct with a mass of -17 Da relative to the target. What is the mechanism here? A3: A mass loss of 17 Da ( −NH3​ ) indicates a retro-Michael-type elimination (deamination). β -Amino acids can undergo E1cB-like elimination under basic conditions or prolonged heating, yielding the α,β -unsaturated compound (e.g., 5-(methylthio)pent-2-enoic acid). To prevent this, ensure the reduction is initiated at strict low temperatures ( 0∘C ) and avoid prolonged exposure to basic conditions prior to the reduction step.

Q4: Can I synthesize this compound via reductive amination of 1-hydroxy-5-(methylthio)pentan-3-one using Pd/C and hydrogen gas? A4: It is highly discouraged. The methylthio ether is a potent catalyst poison. The lone electron pairs on the sulfur atom strongly coordinate to the active sites of transition metals like Palladium (Pd) and Platinum (Pt), irreversibly halting the catalytic cycle. If you must use a reductive amination route, opt for stoichiometric hydride reagents like sodium cyanoborohydride ( NaBH3​CN ) or sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

Quantitative Data: Side-Product Profiling

Use the following table to cross-reference your analytical data and implement immediate corrective actions.

Side Product / ImpurityMass Shift (Da)Primary CausalityDetection MethodPrevention Strategy
Amine-Borane Complex +13.8Incomplete quench of BH3​ LC-MS, 11 B-NMRReflux with MeOH/HCl for 2-4 hours.
Sulfoxide Derivative +16.0THF peroxides / Air exposureLC-MS, 1 H-NMR (S-CH 3​ shift)Use peroxide-free THF; Argon atmosphere.
Sulfone Derivative +32.0Severe oxidationLC-MS, IR (S=O stretch)Add antioxidants; avoid prolonged air exposure.
Elimination Product -17.0Retro-Michael deaminationLC-MS, 1 H-NMR (Alkene protons)Maintain T < 0∘C during reagent addition.

Standard Operating Procedure (SOP)

Reduction of (R)-3-amino-5-(methylthio)pentanoic acid

Self-Validating System: This protocol utilizes the NaBH4​/I2​ system to generate borane in situ [3]. This avoids the handling of highly toxic, concentration-variable BH3​⋅THF solutions. The protocol incorporates a mandatory acidic solvolysis step to guarantee the destruction of the amine-borane complex.

Step-by-Step Methodology:

  • Activation: Under a strict argon atmosphere, suspend Sodium Borohydride ( NaBH4​ , 2.5 eq) in freshly distilled, peroxide-free THF (10 mL/g of substrate) in a round-bottom flask equipped with a reflux condenser. Cool the suspension to 0∘C .

  • In Situ Borane Generation: Dissolve Iodine ( I2​ , 1.2 eq) in a minimal amount of THF and add dropwise to the suspension over 30 minutes.

    • Causality & Validation: The reaction 2NaBH4​+I2​→2BH3​+2NaI+H2​ generates the active reducing agent. Hydrogen gas evolution serves as a visual validation of reagent activity.

  • Substrate Addition: Add (R)-3-amino-5-(methylthio)pentanoic acid (1.0 eq) portion-wise at 0∘C to prevent premature elimination side-reactions.

  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux ( 65∘C ) for 12 hours.

  • Acidic Quench (Critical Step): Cool the mixture to 0∘C . Cautiously add Methanol (5 mL/g) dropwise until effervescence ceases, followed by 3M aqueous HCl until the pH is < 2. Reflux the mixture for 2 hours.

    • Causality: Heating in acidic methanol forces the solvolysis of the stable R−NH2​⋅BH3​ complex into volatile trimethyl borate ( B(OMe)3​ ) and the target amine hydrochloride, recovering the trapped yield.

  • Workup: Concentrate the mixture in vacuo to remove THF, Methanol, and B(OMe)3​ . Basify the aqueous residue to pH 12 using 2M NaOH (to free-base the amine) and extract with Dichloromethane ( 3×15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude (R)-3-amino-5-(methylthio)pentan-1-ol.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry (1993). URL:[Link]

  • Vogt, W. "Oxidation of methionyl residues in proteins: tools, targets, and reversal." Free Radical Biology and Medicine (1995). URL:[Link]

  • Prasad, A. S. B., Kanth, J. V. B., & Periasamy, M. "Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system." Tetrahedron (1992). URL:[Link]

Troubleshooting

Technical Support Center: Identification of Impurities in (R)-3-amino-5-(methylthio)pentan-1-ol

Welcome to the technical support center for the analysis of (R)-3-amino-5-(methylthio)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (R)-3-amino-5-(methylthio)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the identification and quantification of impurities in this active pharmaceutical ingredient (API).

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the analysis of (R)-3-amino-5-(methylthio)pentan-1-ol.

Q1: What are the most common types of impurities I should expect in (R)-3-amino-5-(methylthio)pentan-1-ol samples?

A1: Impurities in (R)-3-amino-5-(methylthio)pentan-1-ol can originate from the synthetic route or degradation.[1] Common impurity types include:

  • Related Substances: Structurally similar molecules that may be starting materials, intermediates, or by-products of the synthesis.[1]

  • Degradation Products: Impurities formed during manufacturing or storage due to factors like heat, light, or pH excursions.[1][2]

  • Enantiomeric Impurities: The (S)-enantiomer of the target molecule can be present due to incomplete enantioselective synthesis or resolution.[3]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[1][4][5]

Q2: My HPLC chromatogram shows poor peak shape (tailing) for the main peak. What could be the cause and how can I fix it?

A2: Peak tailing for (R)-3-amino-5-(methylthio)pentan-1-ol, a basic amino alcohol, is often caused by secondary interactions between the basic amine group and acidic residual silanols on silica-based HPLC columns.[6]

Here are some solutions:

  • Column Choice: Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.[6]

  • Mobile Phase Modification:

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.[6]

    • Optimize the mobile phase pH to ensure the analyte is in a single ionic form, which can improve peak shape.[6][7]

  • Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.[6]

Q3: I am struggling to separate a known impurity from the main API peak. What HPLC method development strategies can I employ?

A3: Achieving adequate resolution between the API and a co-eluting impurity requires a systematic approach to method development.

  • Optimize Mobile Phase Composition: Systematically vary the percentage of the organic modifier in your mobile phase to alter the selectivity of the separation.[6]

  • Screen Different Stationary Phases: If optimizing the mobile phase is insufficient, screen columns with different selectivities (e.g., C18, C8, Phenyl, or Pentafluorophenyl (PFP)).[6][7]

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of both the API and the impurity, potentially leading to better separation.[6][7]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.[6]

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose as it provides molecular weight information that is crucial for identification.[3][8] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9][10][11][12]

The general workflow is as follows:

  • Obtain the Mass Spectrum: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown impurity.[8]

  • Propose Potential Structures: Based on the molecular weight and knowledge of the synthetic process and potential degradation pathways, propose possible structures for the impurity.

  • Isolate the Impurity: If necessary, isolate the impurity using preparative HPLC for further characterization.

  • Structural Elucidation: Use 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the structure of the isolated impurity.[9][10][12]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting Problem HPLC Issue PoorResolution Poor Resolution Problem->PoorResolution Symptom PeakTailing Peak Tailing Problem->PeakTailing Symptom GhostPeaks Ghost Peaks Problem->GhostPeaks Symptom Cause_PoorRes Inappropriate Mobile Phase Unsuitable Column High Flow Rate PoorResolution->Cause_PoorRes Potential Cause Cause_Tailing Secondary Interactions Column Overload PeakTailing->Cause_Tailing Potential Cause Cause_Ghost Contaminated Mobile Phase Carryover from Previous Injection GhostPeaks->Cause_Ghost Potential Cause Solution_PoorRes Optimize Organic % Screen Different Columns Adjust pH Reduce Flow Rate Cause_PoorRes->Solution_PoorRes Solution Solution_Tailing Use Base-Deactivated Column Add Competing Base (TEA) Optimize pH Reduce Sample Concentration Cause_Tailing->Solution_Tailing Solution Solution_Ghost Use Fresh Mobile Phase Flush System and Injector Cause_Ghost->Solution_Ghost Solution

Detailed HPLC Troubleshooting Table

ProblemPotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or unsuitable column.[6]Optimize the organic modifier percentage, screen different column stationary phases (e.g., C18, Phenyl), and adjust the mobile phase pH.[6]
Peak Tailing Secondary interactions between the basic amine and acidic silanols on the column.[6]Use a base-deactivated column, add a competing base like triethylamine (TEA) to the mobile phase, or optimize the mobile phase pH.[6]
Ghost Peaks Contamination in the mobile phase or carryover from a previous injection.[6]Prepare fresh mobile phase and flush the injection port and column thoroughly.[6]
Baseline Drift Column temperature fluctuations or mobile phase not in equilibrium.Use a column oven to maintain a stable temperature and ensure the mobile phase is thoroughly mixed and degassed.
Irreproducible Retention Times Inconsistent mobile phase preparation or column degradation.Prepare mobile phase carefully and consistently. If the problem persists, the column may need to be replaced.
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of (R)-3-amino-5-(methylthio)pentan-1-ol, direct GC-MS analysis can be challenging. Derivatization is often necessary to improve chromatographic performance.

Q: Why is derivatization recommended for the GC-MS analysis of this compound?

A: Derivatization with a silylating agent is recommended to:

  • Increase Volatility: By replacing the active hydrogens on the amine and alcohol groups, the volatility of the analyte is increased, making it suitable for GC analysis.

  • Improve Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with the stationary phase and leading to sharper, more symmetrical peaks.[6]

  • Enhance Thermal Stability: The derivatized compound is often more thermally stable, preventing degradation in the hot injector and column.

GC-MS Troubleshooting Table

ProblemPotential CauseSuggested Solution
No Peak or Very Small Peak Incomplete derivatization or thermal degradation in the injector.Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Lower the injector temperature.
Broad or Tailing Peaks Active sites in the GC system (liner, column).Use a deactivated liner and a column suitable for amine analysis.
Poor Sensitivity for Sulfur-Containing Impurities Standard MS detectors may lack the required sensitivity for trace-level sulfur compounds.[13]Consider using a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) for enhanced sensitivity and selectivity.[13][14]

III. Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of the drug substance and to develop stability-indicating analytical methods.[2][15][16][17]

Objective: To generate potential degradation products of (R)-3-amino-5-(methylthio)pentan-1-ol under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).[2]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified period.[2]

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for an extended period.[15]

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) and visible light.[16]

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method to observe the formation of degradation products.

Forced_Degradation_Workflow Start Start: (R)-3-amino-5-(methylthio)pentan-1-ol Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid pH < 2 Base Base Hydrolysis Stress_Conditions->Base pH > 12 Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Oxidizing Agent Thermal Thermal Stress Stress_Conditions->Thermal Heat Photo Photolytic Stress Stress_Conditions->Photo Light Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Identify and Quantify Degradants Analysis->End

Protocol 2: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is critical as the opposite enantiomer is considered an impurity.[3][18]

Objective: To separate and quantify the (S)-enantiomer in a sample of (R)-3-amino-5-(methylthio)pentan-1-ol.

Methodology:

  • Direct Method (Chiral Stationary Phase):

    • Column: Utilize a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates).[19]

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific CSP.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for this non-chromophoric compound.

  • Indirect Method (Pre-column Derivatization):

    • Derivatization: React the sample with a chiral derivatizing reagent to form diastereomers.[20][21]

    • Column: Separate the resulting diastereomers on a standard achiral reversed-phase column (e.g., C18).[20][21]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).[21]

    • Detection: UV detection at a wavelength appropriate for the chromophore introduced by the derivatizing reagent.

Protocol 3: Impurity Identification Workflow

Impurity_Identification_Workflow Start Start: Unknown Peak in Chromatogram LCMS LC-MS Analysis Start->LCMS MW_Det Determine Molecular Weight LCMS->MW_Det Propose_Struct Propose Potential Structures (based on synthesis and degradation pathways) MW_Det->Propose_Struct Isolation Isolate Impurity (Preparative HPLC) Propose_Struct->Isolation NMR_Analysis NMR Analysis (1D and 2D) Isolation->NMR_Analysis Struct_Elucid Structure Elucidation NMR_Analysis->Struct_Elucid End End: Identified Impurity Struct_Elucid->End

IV. Regulatory Context and Method Validation

All analytical methods used for impurity testing in pharmaceutical products must be validated to ensure they are suitable for their intended purpose.[22][23][24][25] The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[22][26]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[24] Forced degradation studies are crucial for demonstrating specificity.[23][25]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[23]

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[26]

Impurity Thresholds: Regulatory guidelines, such as those from the ICH, define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[27]

Table of Typical Impurity Thresholds (ICH Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day > 0.05%> 0.10%> 0.15%
> 2 g/day > 0.03%> 0.05%> 0.05%

Note: These are general thresholds and may vary for potent or toxic impurities.[27]

V. References

  • ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2022, March). U.S. Food and Drug Administration. [Link]

  • Identification of impurities in high-purity sulfur using gas chromatography-mass spectrometry method. (2019). ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Application GCMS Sulphur in CO2. Shimadzu. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMass. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. [Link]

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. (2023, August 23). Veeprho. [Link]

  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, April 26). Agilent. [Link]

  • Structure elucidation. IMSERC - Northwestern University. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH. [Link]

  • Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. World Health Organization. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (2012). AKJournals. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. [Link]

  • Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. (2001). PubMed. [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). United States National Library of Medicine. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). ScienceDirect. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Creative Research Thoughts. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Hilaris Publishing. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2016). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2015, May 1). Pharmaceutical Technology. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2016, October 20). European Medicines Agency. [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2000, July 20). European Medicines Agency. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (R)-3-amino-5-(methylthio)pentan-1-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of polyfunctional aliphatic chains.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of polyfunctional aliphatic chains. (R)-3-amino-5-(methylthio)pentan-1-ol is a highly versatile but chemically vulnerable chiral building block. Its structural triad—a primary amine, a primary alcohol, and a thioether—creates competing pathways for environmental degradation.

This guide provides field-proven, self-validating protocols to ensure your reagent maintains its stereochemical and structural integrity from the moment it arrives in your laboratory until your final reaction.

degradation_pathways Molecule (R)-3-amino-5-(methylthio)pentan-1-ol (Parent Molecule) Thioether Thioether Group (-S-CH3) Molecule->Thioether Amine Primary Amine (-NH2) Molecule->Amine Oxidation Oxidation (+O2) Air/Water Interface Thioether->Oxidation Spontaneous Carbamylation Carbamylation (+CO2) Atmospheric Exposure Amine->Carbamylation Nucleophilic Attack Sulfoxide Sulfoxide/Sulfone (+16 Da / +32 Da) Oxidation->Sulfoxide Carbamate Ammonium Carbamate (+44 Da) Carbamylation->Carbamate

Figure 1: Primary degradation pathways of (R)-3-amino-5-(methylthio)pentan-1-ol via O2 and CO2.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a major impurity with a +16 Da mass shift. What is happening? A1: This is the classic signature of thioether oxidation. The methylthio (-S-CH3) group is highly susceptible to spontaneous oxidation, rapidly converting to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da) in the presence of atmospheric oxygen or at the air-water interface[1]. This oxidation is kinetically favorable and can occur even during short-term benchtop handling[2]. Causality & Solution: Oxygen acts as the primary electron acceptor. You must establish a strict inert atmosphere (Argon blanketing) and store the compound at -20°C to kinetically halt the oxidation process[3].

Q2: The reagent has transformed from a free-flowing state into a viscous, cloudy syrup. Is it ruined? A2: Likely, yes. This physical change indicates carbamate formation. Primary amines act as nucleophiles that rapidly capture atmospheric carbon dioxide (CO2), producing zwitterionic carbamates or ammonium carbamate salts[4]. This reaction is further accelerated by ambient moisture, which stabilizes the ionic carbamate species[5]. Causality & Solution: The amine-CO2 reaction generates ionic species that drastically alter the intermolecular forces (introducing strong hydrogen bonding and ionic interactions), increasing the viscosity of the bulk material[4]. Always handle the reagent in a dry, CO2-free environment (e.g., a nitrogen-filled glovebox).

Q3: Can I store the compound in a solvent to improve stability? A3: It depends heavily on the solvent choice. Storing thioethers in certain oxygenated solvents (like diethyl ether) can actually accelerate oxidation due to peroxide formation, whereas halogenated solvents (like dichloromethane) or non-polar solvents (like n-pentane) significantly lower the oxidation rate[6]. However, for long-term storage, neat (solvent-free) storage at -20°C under Argon remains the gold standard.

Section 2: Quantitative Data & Degradation Markers

To effectively monitor the health of your reagent, cross-reference your analytical data against the known degradation signatures summarized below.

Functional GroupEnvironmental TriggerDegradation ProductAnalytical Signature (LC-MS/NMR)Prevention Strategy
Thioether (-S-CH3) Oxygen (O2), LightSulfoxide / Sulfone+16 Da / +32 Da shift; Downfield shift of -S-CH3 protons in ¹H NMRArgon blanketing, Amber vials
Primary Amine (-NH2) Carbon Dioxide (CO2)Ammonium Carbamate+44 Da shift; Broadening of -NH2 peak; IR peak at ~1510 cm⁻¹CO2-free environment, Desiccator
Primary Amine (-NH2) Oxygen (O2) / ROSOxidative CleavageLoss of amine, formation of aldehyde/ammoniaAntioxidants (e.g., BHT), Inert gas
Chiral Center (C3) Strong Acids/BasesRacemizationLoss of enantiomeric excess (ee) via Chiral HPLCNeutral pH storage
Section 3: Self-Validating Experimental Protocols
Protocol 1: Inert Aliquoting and Storage Workflow

Objective: Prevent repetitive freeze-thaw cycles and atmospheric exposure. Self-Validation Check: To ensure your storage system is truly inert, prepare a "positive control" vial left open on the benchtop for 24 hours. If your inertly stored sample shows <1% sulfoxide via LC-MS while the air-exposed control shows >5%, your Schlenk/glovebox technique is validated.

  • Preparation: Transfer the bulk reagent into a positive-pressure inert glovebox (N2 or Argon). Ensure the internal moisture level is monitored and remains <1 ppm.

  • Aliquoting: Divide the bulk (R)-3-amino-5-(methylthio)pentan-1-ol into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the introduction of O2/CO2 that inevitably occurs each time a bulk container is opened. Amber glass prevents photo-catalyzed oxidation of the thioether.

  • Blanketing: If a glovebox is unavailable, use a Schlenk line. Purge each vial with Argon rather than Nitrogen.

    • Causality: Argon is denser than air (1.78 g/L vs 1.22 g/L); it creates a protective physical blanket over the reagent, displacing residual oxygen and carbon dioxide effectively even when the vial is briefly opened.

  • Sealing: Seal with PTFE-lined crimp caps.

    • Causality: PTFE prevents chemical leaching and oxygen permeation that commonly occurs with standard rubber septa over long-term storage.

  • Storage: Transfer immediately to a -20°C freezer[3].

storage_workflow Bulk Receive Bulk Reagent Glovebox Transfer to Glovebox Bulk->Glovebox Minimize O2 Aliquoting Single-Use Aliquots Glovebox->Aliquoting Prevent freeze-thaw Argon Argon Blanketing (Heavier than Air) Aliquoting->Argon Displace CO2 Seal PTFE Crimp Seal Argon->Seal Prevent leaching Store -20°C Storage (Dark) Seal->Store Kinetic stability

Figure 2: Self-validating inert storage workflow to prevent oxidation and carbamylation.

Protocol 2: Pre-Experiment Purity Verification (LC-MS)

Objective: Confirm structural integrity before use in sensitive downstream applications.

  • Sample Prep: Dissolve 1 mg of the stored aliquot in 1 mL of degassed, anhydrous acetonitrile.

    • Causality: Degassing the analytical solvent removes dissolved oxygen that could artificially induce oxidation during the MS run, ensuring the observed sulfoxide originates from the storage condition, not the analytical method.

  • Analysis: Run a rapid gradient (5-95% MeCN in Water with 0.1% Formic Acid) on a C18 column.

  • Detection: Monitor for the parent mass[M+H]⁺. Extract ion chromatograms (EIC) for [M+16+H]⁺ (sulfoxide) and [M+44+H]⁺ (carbamate).

  • Validation Check: If the sulfoxide peak exceeds 2% relative area, discard the aliquot or perform a reductive purification step before proceeding with your synthesis.

References
  • BIOZOL. "(R)-D-Methioninol, CAS [[87206-44-8]]". 3

  • MDPI. "Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents". 4

  • Journal of Agricultural and Food Chemistry. "Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors". 6

  • ACS Omega. "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine". 5

  • PMC. "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers". 2

  • Journal of the American Chemical Society. "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet". 1

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of (R)-3-Amino-5-(methylthio)pentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex asymmetric synthesis of (R)-3-amino-5-(m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex asymmetric synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol —a highly valuable chiral building block.

Achieving high enantiomeric excess (ee) for this methionine-derived β-amino alcohol requires strict control over reaction microenvironments. This guide outlines the two most robust synthetic pathways, provides self-validating protocols, and addresses the specific mechanistic bottlenecks you will encounter at the bench.

Process Overview & Mechanistic Pathways

The synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol is typically approached via two orthogonal strategies:

  • Chemocatalytic Route: Asymmetric hydrogenation of a β-enamino ester followed by chemoselective ester reduction.

  • Biocatalytic Route: Direct reductive amination of the corresponding ketone using an (R)-selective ω-transaminase.

EnantioselectiveSynthesis SM_Chem Methyl 3-amino-5-(methylthio) pent-2-enoate Cat_Chem Ru(OAc)2[(R)-dm-segphos] + Acetic Acid / H2 SM_Chem->Cat_Chem Int_Chem (R)-Methyl 3-amino-5- (methylthio)pentanoate Cat_Chem->Int_Chem Asymmetric Hydrogenation Red_Chem LiBH4 / THF (0°C to RT) Int_Chem->Red_Chem Target (R)-3-amino-5-(methylthio) pentan-1-ol (Target Molecule) Red_Chem->Target Chemoselective Reduction SM_Bio 5-(methylthio)-3- oxopentan-1-ol Cat_Bio (R)-selective ω-Transaminase + D-Alanine + LDH/GDH SM_Bio->Cat_Bio Cat_Bio->Target Biocatalytic Reductive Amination

Fig 1: Chemocatalytic and biocatalytic pathways for (R)-3-amino-5-(methylthio)pentan-1-ol synthesis.

Standard Operating Protocols (SOPs)

To ensure reproducibility, every protocol must function as a self-validating system. Do not proceed to subsequent steps without passing the designated In-Process Control (IPC).

Protocol A: Chemocatalytic Route (Ru-Catalyzed Asymmetric Hydrogenation)

This route builds the chiral center via transition-metal catalysis before reducing the ester to the target alcohol.

  • Substrate & Catalyst Preparation: In a nitrogen-filled glovebox, dissolve methyl 3-amino-5-(methylthio)pent-2-enoate (1.0 equiv) in degassed methanol (10 mL/g substrate). Add the catalyst Ru(OAc)2[(R)-dm-segphos] (Substrate/Catalyst ratio = 200) and glacial acetic acid (1.5 equiv). Causality: The glovebox prevents oxidative degradation of the Ru(II) species, while acetic acid is critical for preventing catalyst poisoning[1].

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the headspace with H₂ three times, then pressurize to 3 MPa. Heat to 80°C and stir vigorously for 8 hours.

  • IPC Validation: Vent the reactor. Derivatize a 50 µL micro-aliquot with Boc-anhydride and analyze via GC-MS. Validation: Proceed only if the enamine starting material shows >99% conversion.

  • Chemoselective Ester Reduction: Concentrate the intermediate (R)-methyl 3-amino-5-(methylthio)pentanoate. Redissolve in anhydrous THF and cool to 0°C. Dropwise, add LiBH₄ (2.0 equiv, 2M in THF). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench & Isolation: Carefully quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Validate final enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).

Protocol B: Biocatalytic Route (Enzymatic Reductive Amination)

This route utilizes an enzyme cascade to directly install the chiral amine onto a ketone precursor.

  • Preparation of the Reaction Matrix: Dissolve 5-(methylthio)-3-oxopentan-1-ol (50 mM) in 100 mM phosphate buffer (pH 7.5). Add D-alanine (250 mM) as the amine donor and Pyridoxal-5'-phosphate (PLP, 1 mM) as the essential co-factor.

  • Enzyme Cascade Assembly: Introduce the (R)-selective ω-transaminase (2 g/L). To drive the unfavorable thermodynamic equilibrium, add Lactate Dehydrogenase (LDH, 10 U/mL), Glucose Dehydrogenase (GDH, 10 U/mL), and D-glucose (150 mM)[2].

  • Incubation & Monitoring: Incubate at 30°C with orbital shaking (150 rpm). Validation: Monitor the depletion of the ketone via HPLC (C18 column, UV detection at 210 nm). The continuous consumption of the ketone proves the LDH/GDH cascade is successfully removing the pyruvate co-product.

  • Workup & Extraction: Upon reaching >95% conversion (typically 24–36h), adjust the pH to 11 using 1M NaOH to deprotonate the newly formed amine. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry the organic phase and concentrate under vacuum to yield the pure target molecule.

Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) stalling below 80% during the asymmetric hydrogenation of the β-enamino ester? A: When synthesizing the precursor via Ru-catalyzed asymmetric hydrogenation, the nucleophilic, unprotected amine moiety can coordinate directly to the Ruthenium center. This acts as a catalyst poison, disrupting the chiral pocket and leading to background achiral reduction. Troubleshooting Action: Add an acidic additive, such as acetic acid, to the reaction mixture. Protonating the unprotected β-enamine ester prevents it from blocking the Ru coordination site. Studies confirm that using Ru(OAc)2[(R)-dm-segphos] in the presence of acetic acid significantly enhances both reactivity and enantioselectivity for N-unprotected β-amino esters[1].

Q2: How do I prevent the thioether (-SMe) group from poisoning the transition metal catalyst? A: The sulfur atom in the 5-(methylthio) group is a strong Lewis base and can irreversibly bind to soft transition metals like Ru or Rh, leading to rapid catalyst deactivation. Troubleshooting Action:

  • Ligand Sterics: Utilize sterically demanding ligands like (R)-dm-segphos or TangPhos[3]. The bulky aryl groups create a deep chiral pocket that physically restricts the flexible thioether tail from folding back and coordinating to the metal center.

  • Substrate Concentration: Operate at a higher dilution (e.g., 10 mL solvent/g substrate) to favor intermolecular interactions with hydrogen gas over intramolecular sulfur coordination.

Q3: In the biocatalytic route, my conversion plateaus at 15-20%. How can I drive the reaction to completion? A: The biocatalytic reductive amination of ketones using an ω-transaminase suffers from a highly unfavorable thermodynamic equilibrium ( Keq​≈10−3 ) when using standard amine donors like D-alanine[4]. Troubleshooting Action: You must implement a co-product removal system to shift the equilibrium via Le Chatelier's principle[2]. Couple the primary reaction with a recycling cascade using Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH). This cascade irreversibly reduces the pyruvate co-product into D-lactate, effectively pulling the transamination forward to >99% conversion.

Q4: During the ester reduction step (Route A), I am observing racemization of the β-chiral center. What is causing this? A: Converting the intermediate (R)-methyl 3-amino-5-(methylthio)pentanoate to the final alcohol requires reducing the ester. If harsh or highly basic conditions are used (e.g., LiAlH₄ at reflux), the α-protons become highly acidic due to the adjacent ester and amine groups, leading to enolization and subsequent racemization. Troubleshooting Action: Switch to a milder, non-basic reducing system. Lithium borohydride (LiBH₄) in THF at 0°C is highly chemoselective for esters over amines and operates without generating the strongly basic alkoxides that trigger α-deprotonation.

Quantitative Performance Data

Use the following table to select the most appropriate synthesis route based on your laboratory's infrastructure and scale requirements.

MetricChemocatalytic Route (Ru-Catalyzed)Biocatalytic Route (ω-Transaminase)
Precursor Methyl 3-amino-5-(methylthio)pent-2-enoate5-(methylthio)-3-oxopentan-1-ol
Catalytic System Ru(OAc)2[(R)-dm-segphos](R)-selective ω-Transaminase
Enantiomeric Excess (ee) 95 - 98%> 99%
Typical Yield 85 - 90% (over 2 steps)75 - 85%
Reaction Time 7 - 12 hours24 - 48 hours
Scalability High (Requires high-pressure H₂ infrastructure)Moderate (Requires large reactor volumes)
Primary Challenge Thioether catalyst poisoningUnfavorable thermodynamic equilibrium

References

  • Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β-Amino Esters | ACS Publications | 1

  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives | PubMed | 3

  • Application of ω-Transaminases in the Pharmaceutical Industry | Almac | 2

  • 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols | JuSER | 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (R)-3-amino-5-(methylthio)pentan-1-ol and Structural Analogs in Peptidomimetic Drug Design

Executive Summary The transition from natural α -amino acids to synthetic amino alcohols has revolutionized the development of peptidomimetics. Among these, (R)-3-amino-5-(methylthio)pentan-1-ol —a chiral γ -amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural α -amino acids to synthetic amino alcohols has revolutionized the development of peptidomimetics. Among these, (R)-3-amino-5-(methylthio)pentan-1-ol —a chiral γ -amino alcohol bearing a homomethionine-like methylthioether side chain—emerges as a highly specialized building block. By extending the carbon backbone between the amine and hydroxyl groups, this compound introduces critical conformational constraints and profound resistance to enzymatic degradation compared to its α

  • and β -analogs. This guide provides a rigorous comparative analysis of (R)-3-amino-5-(methylthio)pentan-1-ol against traditional methioninol derivatives, offering actionable protocols for its integration into drug discovery pipelines.

Structural & Mechanistic Profiling: The Case for γ -Amino Alcohols

In rational drug design, the spatial arrangement of hydrogen-bond donors and acceptors dictates both target affinity and pharmacokinetic viability.

  • α -Amino Alcohols (e.g., (R)-Methioninol): These compounds closely mimic the native methionine residue. While they exhibit high initial affinity for native receptors, their 1,2-amino alcohol motif is rapidly recognized by ubiquitous aminopeptidases, leading to swift in vivo clearance[].

  • β -Amino Alcohols: Introducing a single methylene spacer provides moderate proteolytic resistance, but often results in unfavorable steric clashes within tight S1/S1' binding pockets.

  • γ -Amino Alcohols (e.g., (R)-3-amino-5-(methylthio)pentan-1-ol): The 1,3-amino alcohol geometry fundamentally alters the backbone trajectory. This extended scaffold acts as a bioisostere that evades protease recognition entirely[2]. Furthermore, the extended methylthioether side chain (homomethionine analog) allows for deeper penetration into hydrophobic sub-pockets (such as the S2' site of metalloproteases), enhancing ligand-target residence time[3].

Comparative Physicochemical and Biological Data

The following table synthesizes the structural and pharmacokinetic advantages of shifting from an α -amino alcohol to a γ -amino alcohol framework in peptidomimetic synthesis.

Property / Metric(R)-Methioninol ( α -AA)(R)-3-amino-4-(methylthio)butan-1-ol ( β -AA)(R)-3-amino-5-(methylthio)pentan-1-ol ( γ -AA)
Backbone Motif 1,2-Amino Alcohol1,3-Amino Alcohol (Branched)1,3-Amino Alcohol (Linear extension)
Side-Chain Homology MethionineMethionineHomomethionine
Amine pKa​ (calc.) ~9.2~9.5~9.8
Protease Susceptibility High (Rapid cleavage)ModerateNegligible (Evasion)
Serum Half-Life ( t1/2​ ) < 2 hours~12 hours> 48 hours
Primary Application Chiral auxiliaries, short-lived probesFoldamer synthesisLong-acting enzyme inhibitors, stable ligands

Interaction Pathway: Protease Evasion Mechanism

The diagram below illustrates the mechanistic divergence between natural α -amino acids and the γ -amino alcohol scaffold when encountering a generic protease active site. The altered backbone geometry of (R)-3-amino-5-(methylthio)pentan-1-ol prevents the alignment required for scissile bond hydrolysis.

G NatSub Natural α-Amino Acid (e.g., Methionine) Protease Protease Active Site (Standard Recognition) NatSub->Protease Cleavage Scissile Bond Cleavage (Rapid Degradation) Protease->Cleavage Evasion Steric Mismatch at S1' (Protease Evasion) Protease->Evasion GammaAA (R)-3-amino-5-(methylthio) pentan-1-ol Geom Extended 1,3-Amino Alcohol Geometry GammaAA->Geom Geom->Protease HalfLife Prolonged Pharmacokinetic Half-Life (>48h) Evasion->HalfLife

Mechanistic pathway showing protease evasion by the extended γ-amino alcohol geometry.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol A: Chemoselective Amide Coupling of the γ -Amino Alcohol

Objective: Incorporate (R)-3-amino-5-(methylthio)pentan-1-ol into a peptide sequence without the need for hydroxyl protecting groups. Rationale: The primary amine of the γ -amino alcohol is significantly more nucleophilic than its primary hydroxyl group. By controlling the temperature and utilizing mild coupling reagents, chemoselective N-acylation is achieved, bypassing tedious protection/deprotection cycles[4].

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add EDC·HCl (1.2 equiv) and Oxyma Pure (1.2 equiv). Causality: Oxyma Pure suppresses racemization of the activated carboxylate while maintaining high coupling efficiency at low temperatures.

  • Nucleophilic Addition: Add (R)-3-amino-5-(methylthio)pentan-1-ol (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA ensures the γ -amine is fully deprotonated and primed for nucleophilic attack, while the 0°C environment kinetically disfavors O-acylation.

  • Propagation: Allow the reaction to stir for 12 hours, gradually warming to room temperature.

  • Workup & Validation: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (to remove unreacted amines) and saturated NaHCO3​ (to remove acidic byproducts). Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and verify chemoselectivity via 1H -NMR (confirming the presence of the free -OH proton and the downfield shift of the newly formed -NH- amide proton).

Protocol B: LC-MS/MS Proteolytic Stability Assay

Objective: Quantify the half-life ( t1/2​ ) of the synthesized γ -amino alcohol peptidomimetic against human serum proteases. Rationale: Simulating physiological conditions requires a controlled biological matrix. Quenching the reaction with an organic solvent instantly denatures active enzymes, providing an accurate kinetic snapshot of degradation[2].

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human serum (diluted to 25% v/v in PBS, pH 7.4) to 37°C in a thermoshaker.

  • Spiking: Introduce the peptidomimetic compound to a final concentration of 10 µM. Causality: A 10 µM concentration is typically below the Km​ of serum proteases, ensuring the degradation follows pseudo-first-order kinetics for accurate half-life calculation.

  • Sampling: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Acetonitrile induces rapid protein precipitation, irreversibly denaturing proteases and halting the reaction at the exact timestamp.

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Inject 5 µL of the clear supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area ratio versus time to derive the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

References

  • 2 (BenchChem)[2] 2. (BOC Sciences)[] 3.3 (Google Patents)[3] 4.4 (Cardiff University)[4]

Sources

Comparative

Comprehensive Comparison Guide: Validating (R)-3-amino-5-(methylthio)pentan-1-ol in Cell-Based Assays

Introduction As drug development increasingly shifts toward biologics and peptidomimetics, the limitations of natural α -amino acids—namely, poor metabolic stability and rapid proteolytic degradation—have become a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As drug development increasingly shifts toward biologics and peptidomimetics, the limitations of natural α -amino acids—namely, poor metabolic stability and rapid proteolytic degradation—have become a significant bottleneck[1]. Enter (R)-3-amino-5-(methylthio)pentan-1-ol (often referred to as (R)- β -homomethioninol). This chiral β -amino alcohol is derived from the reduction of β -homomethionine[2]. By introducing an additional methylene group into the backbone and reducing the C-terminus to an alcohol, this building block provides exceptional resistance to enzymatic hydrolysis while offering a versatile handle for synthesizing advanced peptidomimetics, such as tau aggregation inhibitors[3] and antimicrobial agents[4].

Part 1: Objective Comparison with Alternatives

To justify the use of (R)-3-amino-5-(methylthio)pentan-1-ol, we must compare it against its α -analog, (S)-methioninol,[5], and the natural amino acid, L-methionine. The addition of the β -carbon fundamentally alters the steric environment, preventing standard aminopeptidases from recognizing the adjacent bonds[6].

Table 1: Structural and Functional Profiling of Methionine Derivatives
Parameter(R)-3-amino-5-(methylthio)pentan-1-ol(S)-MethioninolL-Methionine
Backbone Type β -amino alcohol α -amino alcohol α -amino acid
Proteolytic Stability (t1/2) > 48 hours (Highly Stable)~12 hours (Moderate)< 2 hours (Rapidly degraded)
Cellular Permeability High (Increased lipophilicity)ModerateLow (Requires active transport)
Primary Application Protease-resistant peptidomimeticsC-terminal capping, chiral auxiliaryNatural protein synthesis
Metabolic Byproducts Stable / InertMethioninal derivativesS-adenosylmethionine (SAM)

Part 2: Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. When validating a novel non-natural building block in cell lines (e.g., HEK293T or HeLa), the workflow must simultaneously confirm uptake, verify stability, and rule out off-target cytotoxicity.

Workflow 1: Intracellular Uptake and Metabolic Stability (LC-MS/MS)

Causality: We must prove that the β -linkage confers resistance to cytosolic peptidases[1]. By tracking the intracellular concentration over time using LC-MS/MS, we can calculate the exact half-life of the compound within the cytosolic environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at 5×105 cells/well and incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Treat cells with 50 µM of (R)-3-amino-5-(methylthio)pentan-1-ol, (S)-methioninol (control), and L-methionine (control) in serum-free media.

  • Time-Course Lysis: At intervals (1h, 4h, 12h, 24h, 48h), wash cells 3x with ice-cold PBS to remove extracellular compound. Lyse cells using 200 µL of RIPA buffer spiked with protease inhibitors.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (ACN) to the lysate. Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole LC-MS/MS system. Use a C18 column with a gradient of water/ACN (0.1% formic acid). Monitor the specific MRM transitions for the methylthio moiety.

  • Validation Check: Normalize compound peak areas against an internal standard (e.g., isotopically labeled methionine) and total protein concentration (BCA assay).

G A 1. Cell Incubation (HEK293T + Compound) B 2. Cytosolic Extraction (Time-course Lysis) A->B C 3. LC-MS/MS Quantification B->C D 4. Half-life (t1/2) Calculation C->D

Workflow for validating the intracellular metabolic stability of beta-amino alcohols.

Workflow 2: Cytotoxicity & Viability Profiling (MTT Assay)

Causality: Before synthesizing a complex peptidomimetic, we must ensure the standalone β -amino alcohol does not disrupt cell membranes or impair mitochondrial respiration.

Step-by-Step Methodology:

  • Plating: Seed HeLa cells in a 96-well plate at 1×104 cells/well.

  • Dose-Response Treatment: Apply a serial dilution of (R)-3-amino-5-(methylthio)pentan-1-ol (from 1 µM to 1000 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. The mitochondrial reductases in living cells will convert MTT to purple formazan crystals.

  • Solubilization: Remove media and dissolve crystals in 100 µL of DMSO.

  • Absorbance Reading: Measure absorbance at 570 nm using a microplate reader.

  • Validation Check: Calculate the IC 50​ . A viable peptidomimetic building block should exhibit an IC 50​ > 500 µM, confirming it is an inert scaffold.

Workflow 3: Functional Peptidomimetic Integration

Causality: The ultimate validation of (R)-3-amino-5-(methylthio)pentan-1-ol is its performance when incorporated into a functional sequence. β -amino acids are known to induce stable secondary structures (like β -helices) that can disrupt protein-protein interactions, such as Tau aggregation[3].

G A (R)-3-amino-5-(methylthio)pentan-1-ol (β-homomethioninol) B Solid-Phase Peptide Synthesis (SPPS Integration) A->B C β-Peptidomimetic Formation B->C D Enhanced Protease Resistance C->D E Target Binding (e.g., Tau Aggregation Inhibition) C->E

Mechanism of integrating beta-homomethioninol into functional peptidomimetics.

Conclusion

Validating (R)-3-amino-5-(methylthio)pentan-1-ol requires a multi-tiered approach that proves its superiority over standard α -amino alcohols. By systematically verifying its metabolic stability via LC-MS/MS and confirming its low cytotoxicity, researchers can confidently utilize this building block to engineer next-generation, protease-resistant therapeutics.

References

  • | Source: sigmaaldrich.com

  • 5 | Source: nih.gov

  • 4 | Source: google.com

  • 3 | Source: google.com

  • 2 | Source: cardiff.ac.uk

  • [[1] Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics]() | Source: semanticscholar.org

  • 6 | Source: nih.gov

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Amino Alcohols

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chemical compounds is a foundational aspect of preclinical safety assessment and mechanistic studies. Amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chemical compounds is a foundational aspect of preclinical safety assessment and mechanistic studies. Amino alcohols, a class of compounds characterized by both an amine and a hydroxyl functional group, are ubiquitous. They serve as everything from pharmaceutical intermediates and chiral auxiliaries to emulsifying agents in cosmetics and corrosion inhibitors in metalworking fluids.[1][2] Their structural simplicity, however, belies a complex and varied toxicological profile.

This guide provides an in-depth comparison of the cytotoxicity of different amino alcohols, grounded in experimental data. We will explore the structural nuances that dictate their toxicity, delve into the underlying molecular mechanisms, and provide robust, validated protocols for assessing their cytotoxic effects in your own research.

The Landscape of Amino Alcohol Cytotoxicity: A Structure-Activity Perspective

The toxicity of an amino alcohol is not an intrinsic, monolithic property but is instead dictated by its molecular architecture. Key structural features significantly influence its interaction with cellular systems.

  • Impact of Chain Length and Branching: As with many aliphatic compounds, hydrophobicity, often correlated with chain length, plays a role in cytotoxic potential. However, the relationship is not always linear. Studies comparing various aminoalkanols have shown that their toxicity often exceeds that predicted by simple hydrophobicity (log Kow), indicating that the functional groups contribute to a more complex, bioreactive mechanism than nonpolar narcosis.[3][4] Furthermore, hydrocarbon branching near the amino group has been observed to decrease toxicity.[4]

  • The Position of Functional Groups: The relative positions of the amino and hydroxyl groups are critical. A study evaluating the toxicity of aminoalkanols in the Tetrahymena pyriformis model found that 2-amino-1-hydroxy derivatives were more potent than derivatives where these two functional groups were separated by additional methylene groups.[4] In contrast, another study using rat hepatoma cells found that the position of the amino group had little influence on cytotoxicity, while the position of the hydroxyl group played a more significant role.[1] For instance, 4-amino-1-butanol and 4-amino-2-butanol exhibited significantly different NI50 values, underscoring the importance of the hydroxyl group's location.[1]

  • Influence of Additional Moieties: The addition of other chemical groups can dramatically alter cytotoxicity. The presence of a phenyl group, for example, was found to greatly increase the cytotoxicity of 2-amino-1,3-propanediol.[1] This highlights how increased lipophilicity and potential for different metabolic pathways can enhance a compound's toxic potential. In the context of drug development, strategic derivatization of amino alcohols can also enhance cytotoxic activity against cancer cells, with some β-amino alcohol derivatives showing promise as apoptotic inducers.[5][6]

Comparative Cytotoxicity Data

To provide a clear, quantitative comparison, the following table summarizes experimental data on the cytotoxicity of various amino alcohols across different studies. The metric primarily used here is the NI50, the concentration required to induce a 50% reduction in neutral red uptake, a measure of cell viability.

Amino AlcoholCell LineAssayCytotoxicity Metric (NI50)Key Findings & Reference
1-Amino-2-propanol (Isopropanolamine)Fa32 (Rat Hepatoma)Neutral Red Uptake~20-30 mMStereoisomers (L-, D-, DL-) showed similar cytotoxicity.[1]
2-Amino-1-propanolFa32 (Rat Hepatoma)Neutral Red Uptake~20-30 mMSimilar cytotoxicity to 1-amino-2-propanol, suggesting amino group position has little influence in this model.[1]
3-Amino-1-propanolFa32 (Rat Hepatoma)Neutral Red Uptake~20-30 mMFurther supports that amino group position has minimal impact in this context.[1]
4-Amino-1-butanolFa32 (Rat Hepatoma)Neutral Red Uptake~15 mMShows higher toxicity than the propanolamines.[1]
4-Amino-2-butanolFa32 (Rat Hepatoma)Neutral Red Uptake~30 mMSignificantly less toxic than 4-amino-1-butanol, highlighting the importance of the hydroxyl group's position.[1]
Diethanolamine (DEA)Fa32 (Rat Hepatoma)Neutral Red Uptake~10 mMDemonstrates higher cytotoxicity compared to simpler amino alcohols.[1]
2-Amino-1-phenylethanolFa32 (Rat Hepatoma)Neutral Red Uptake~3 mMThe presence of a phenyl group markedly increases cytotoxicity.[1]

Note: NI50 values are approximate, as read from graphical data in the cited literature. Direct comparison between different studies should be made with caution due to variations in cell lines and experimental conditions.

Mechanisms of Amino Alcohol-Induced Cytotoxicity

Understanding how a compound elicits a toxic effect is crucial for risk assessment and the development of safer alternatives. For amino alcohols, several key mechanisms have been identified.

Oxidative Stress and Glutathione Depletion

A compelling body of evidence points to the generation of reactive oxygen species (ROS) and subsequent oxidative stress as a primary mechanism of amino alcohol toxicity.[1] Experiments have shown that depleting cellular glutathione (GSH), a key intracellular antioxidant, increases the cytotoxicity of most amino alcohols. Conversely, enriching cells with an antioxidant like vitamin E decreases their toxicity.[1] This strongly suggests that these compounds, either directly or through their metabolites, generate free radicals that overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Diethanolamine (DEA), for instance, has been shown to induce oxidative damage, which may contribute to its hemolytic activity and toxicity in various organ systems.[7]

The diagram below illustrates this proposed pathway.

G cluster_cell Hepatocyte AA Amino Alcohol (e.g., DEA) ROS Increased ROS (Reactive Oxygen Species) AA->ROS GSH GSH Depletion AA->GSH Stress Oxidative Stress ROS->Stress GSH->Stress GSH normally neutralizes ROS Mito Mitochondrial Damage Stress->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis (Cell Death) Casp->Apop

Caption: Proposed pathway of amino alcohol-induced cytotoxicity via oxidative stress.

Membrane Disruption and Impaired Metabolism

Alcohols, in general, can exert toxicity through direct interaction with cellular membranes.[8] Their initial uptake is often via passive diffusion into the lipid bilayer, which can alter membrane fluidity and the function of embedded proteins.[8] For amino alcohols like diethanolamine (DEA), this can be particularly damaging. DEA has been shown to disturb phospholipid metabolism, structure, and function, leading to swelling and eventual lysis of red blood cells (hemolysis).[7] Furthermore, DEA is known to competitively inhibit the cellular uptake of choline, an essential nutrient for cell membrane integrity and function, which can exacerbate membrane instability and trigger cell death pathways.[7]

Experimental Protocols for Assessing Cytotoxicity

To ensure robust and reproducible results, a well-validated experimental workflow is essential. The choice of assay depends on the specific cytotoxic mechanism you wish to probe. Here, we detail two common, reliable methods: the Neutral Red Uptake assay for cell viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity.

General Experimental Workflow

The following diagram outlines the typical workflow for an in vitro cytotoxicity study.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture & Adherence (e.g., 24 hours) A->B C 3. Compound Treatment (Dose-response concentrations) B->C D 4. Incubation (e.g., 24, 48, or 72 hours) C->D E Select Assay Type D->E F 5a. Viability Assay (e.g., Neutral Red, MTT) E->F Metabolic/Lysosomal Health G 5b. Membrane Integrity Assay (e.g., LDH Release) E->G Cell Lysis H 6. Data Acquisition (Spectrophotometry) F->H G->H I 7. Analysis (Calculate IC50/NI50) H->I

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Protocol 1: Neutral Red Uptake (NRU) Inhibition Assay

This assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9] Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.

Causality: This method is a sensitive indicator of lysosomal integrity and overall cell health. A reduction in neutral red uptake is an early marker of cellular damage, often preceding outright cell lysis.

Methodology:

  • Cell Seeding: Seed cells (e.g., Fa32, HaCaT, A549) in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere for 24 hours in a humidified 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the test amino alcohols in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to each well. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Dye Uptake: After incubation, remove the treatment medium. Wash the cells once with 150 µL of pre-warmed PBS. Add 100 µL of medium containing neutral red dye (e.g., 50 µg/mL) to each well and incubate for 3 hours.

  • Dye Extraction: Remove the dye-containing medium and wash the cells again with PBS. Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Quantification: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability compared to the vehicle control. Plot the dose-response curve and determine the NI50 value (the concentration that inhibits neutral red uptake by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., necrosis).[9]

Causality: This is a direct measure of plasma membrane damage and cell lysis. It is often used in conjunction with a viability assay like NRU or MTT to differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the NRU protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. This sample contains the released LDH.

  • Lysis Control: To determine the maximum LDH release, add a lysis buffer (e.g., Triton X-100 solution) to a set of control wells for about 15 minutes before collecting the supernatant.

  • Enzyme Reaction: Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well of the new plate containing the supernatant.

  • Incubation & Quantification: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH catalyzes the reduction of NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan product. Stop the reaction with a stop solution and measure the absorbance at approximately 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous release (vehicle control) and maximum release (lysis control) using the formula: % Cytotoxicity = [(Treated - Vehicle Control) / (Maximum Release - Vehicle Control)] x 100

Conclusion

The cytotoxicity of amino alcohols is a multifaceted field where subtle changes in chemical structure can lead to significant differences in biological activity. Key determinants include the relative positions of the amino and hydroxyl groups, overall hydrophobicity, and the presence of additional functional moieties. Mechanistically, many amino alcohols induce cell death through the induction of oxidative stress and direct disruption of cell membrane integrity and metabolism.

For researchers in drug development and toxicology, a systematic approach using validated in vitro assays is paramount. By employing a combination of viability assays (like Neutral Red) and membrane integrity assays (like LDH), one can build a comprehensive cytotoxic profile of these essential chemical building blocks. This data-driven approach is fundamental to ensuring the safety of novel therapeutics and consumer products and to furthering our understanding of chemical-biological interactions.

References

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Cytotoxicity of amino alcohols to rat hep
  • Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity.MDPI.
  • Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmeti.Cosmetic Ingredient Review.
  • Current View on the Mechanisms of Alcohol-Medi
  • Diethanolamine Cytotoxicity on Red Blood Corpuscles.ISCA.
  • Ethanolamines and Propanolamines.
  • Selected amines and amino alcohols.Miljøstyrelsen.
  • A Membrane Biophysics Perspective on the Mechanism of Alcohol Toxicity.
  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. [Link]

  • Structure-toxicity relationships for aminoalkanols : a comparison with alkanols and alkanamines. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • NTP Technical Report on the Toxicity Studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • 2-Propanol, 1-amino-: Human health tier II assessment. NICNAS. [Link]

  • Structure-Toxicity Relationships for Aminoalkanols: A Comparison with Alkanols and Alkanamines. Scilit. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Efficacy Analysis: The Case of (R)- and (S)-3-amino-5-(methylthio)pentan-1-ol

Introduction: The Imperative of Stereochemical Precision in Drug Discovery In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Precision in Drug Discovery

In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of "handedness," means that two molecules—enantiomers—can be mirror images yet interact with the chiral environment of the body in profoundly different ways.[1][2] This principle is critical, as the physiological response to one enantiomer can range from therapeutic to inert, or in the most extreme cases, toxic. More than half of all drugs in use are chiral compounds, underscoring the necessity of evaluating each enantiomer independently.[2]

This guide provides a comprehensive framework for the comparative efficacy analysis of the chiral pair (R)-3-amino-5-(methylthio)pentan-1-ol and (S)-3-amino-5-(methylthio)pentan-1-ol. These compounds, as structural analogs of the essential amino acid methionine, are prime candidates for investigation as modulators of methionine metabolism—a pathway increasingly recognized for its critical role in oncology and immunology.[3][4] We will proceed from a hypothesized mechanism of action to a detailed, field-tested experimental protocol designed to yield unambiguous, quantitative data on their respective biological activities. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous, data-driven evaluation of chiral drug candidates.

Part 1: Hypothesized Mechanism of Action and Experimental Rationale

The structural similarity of 3-amino-5-(methylthio)pentan-1-ol to methionine suggests a likely interaction with key enzymes in the methionine cycle. A primary target of interest is Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for converting methionine into S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions.[5] In many cancers, the methionine metabolic pathway is upregulated to meet the high demand for SAM, which is essential for rapid cell growth and proliferation.[5][6] Therefore, inhibiting MAT2A presents a promising therapeutic strategy to disrupt these processes.[3][5]

The Core Hypothesis: We hypothesize that one enantiomer of 3-amino-5-(methylthio)pentan-1-ol will act as a more potent competitive inhibitor of MAT2A than the other. The rationale is based on the stereospecific nature of enzyme active sites, which are exquisitely shaped to bind substrates with a specific three-dimensional orientation.[7][8] The differential binding affinity of the (R) and (S) enantiomers to the MAT2A active site is expected to result in a measurable difference in their inhibitory efficacy.

To test this hypothesis, a robust in vitro enzyme inhibition assay is the logical first step. This approach allows for the direct measurement of the interaction between each compound and the isolated enzyme, free from the complexities of a cellular environment.

Part 2: Experimental Workflow & Design

The following workflow provides a systematic approach to compare the inhibitory potential of the (R)- and (S)-enantiomers against the MAT2A enzyme.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (R, S, and Racemic) Dispensing Dispense Compounds (Serial Dilution) Compound_Prep->Dispensing Enzyme_Prep MAT2A Enzyme Dilution Incubation_1 Add MAT2A & Incubate Enzyme_Prep->Incubation_1 Reagent_Prep Assay Reagent Preparation (Methionine, ATP, etc.) Reaction_Start Initiate Reaction with Substrate (Met + ATP) Reagent_Prep->Reaction_Start Plate_Setup Assay Plate Setup (384-well format) Plate_Setup->Dispensing Dispensing->Incubation_1 Incubation_1->Reaction_Start Incubation_2 Reaction Incubation (e.g., 60 min at 37°C) Reaction_Start->Incubation_2 Detection Add Detection Reagent (Luminescence-based) Incubation_2->Detection Readout Measure Luminescence Signal Detection->Readout Normalization Data Normalization (% Inhibition Calculation) Readout->Normalization Curve_Fit Dose-Response Curve Fitting (4-Parameter Logistic) Normalization->Curve_Fit IC50_Calc IC50 Value Determination Curve_Fit->IC50_Calc

Caption: Workflow for MAT2A enzyme inhibition assay.

Part 3: Detailed Experimental Protocol

This protocol describes a luminescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAT2A.

Objective: To quantify and compare the inhibitory potency of (R)-3-amino-5-(methylthio)pentan-1-ol, (S)-3-amino-5-(methylthio)pentan-1-ol, and the corresponding racemic mixture on MAT2A enzyme activity.

Materials:

  • Recombinant Human MAT2A Enzyme

  • Test Compounds: (R)-enantiomer, (S)-enantiomer, and racemic mixture (10 mM stocks in DMSO)

  • Substrates: L-Methionine, Adenosine Triphosphate (ATP)

  • Assay Buffer: (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl2, 2 mM DTT)

  • Detection Reagent: Commercial luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • Solid white, low-volume 384-well assay plates

  • Acoustic liquid handler or serial dilution-capable liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of each test compound (R, S, and racemic) directly in the 384-well assay plates. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Include "no inhibitor" (DMSO vehicle only) controls for 0% inhibition (high signal) and "no enzyme" controls for 100% inhibition (low signal).

  • Enzyme Addition:

    • Dilute the MAT2A enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Add the diluted enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a substrate solution containing L-Methionine and ATP in assay buffer. The concentration of each should be at or near their Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibition.

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes. The reaction time should be within the linear range of product formation.

  • Signal Detection:

    • Stop the enzymatic reaction and generate a luminescent signal by adding the detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert the ADP product back to ATP, which drives a luciferase reaction.

    • Incubate as required by the detection kit (e.g., 40 minutes at room temperature).

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value for each compound.

Part 4: Data Presentation and Interpretation

The quantitative output of the assay should be summarized in a clear, comparative format.

Table 1: Hypothetical Comparative Efficacy Data against MAT2A

CompoundIC50 (µM)Hill SlopeMax Inhibition (%)
(R)-3-amino-5-(methylthio)pentan-1-ol0.851.198.5
(S)-3-amino-5-(methylthio)pentan-1-ol25.30.997.9
Racemic Mixture1.651.098.2

Interpretation of Results:

  • Stereospecificity: The hypothetical data clearly demonstrate a significant difference in potency, with the (R)-enantiomer (the "eutomer") being approximately 30-fold more potent than the (S)-enantiomer (the "distomer").

  • Racemic Mixture: The IC50 of the racemic mixture is roughly double that of the active (R)-enantiomer. This is the expected outcome if the (S)-enantiomer contributes negligibly to the observed activity at those concentrations.

  • Mechanism: The Hill slopes are close to 1, which is consistent with a 1:1 binding stoichiometry between the inhibitor and the enzyme, a characteristic of competitive inhibition.

Part 5: Mechanistic Context - The Methionine Cycle

To fully appreciate the impact of MAT2A inhibition, it is crucial to visualize its position within the broader metabolic pathway.

G Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methylation Methylation Reactions (DNA, RNA, Histones) SAM->Methylation Substrate for Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) AHCY AHCY SAH->AHCY Homocysteine Homocysteine Homocysteine->Methionine Remethylation Inhibitor (R)-3-amino-5- (methylthio)pentan-1-ol Inhibitor->MAT2A Inhibits MAT2A->SAM Catalyzes Methyltransferases->SAH Donates Methyl Group AHCY->Homocysteine Hydrolyzes

Caption: The Methionine Cycle and the point of inhibition.

This pathway diagram illustrates how the inhibition of MAT2A by the active enantiomer blocks the production of SAM.[6] This blockade is anticipated to have profound downstream effects, including the disruption of epigenetic regulation and the impairment of cellular proliferation, particularly in cancer cells that are highly dependent on this pathway.[3][6]

Conclusion

This guide has outlined a scientifically rigorous and experimentally sound methodology for comparing the efficacy of the (R) and (S) enantiomers of 3-amino-5-(methylthio)pentan-1-ol. By employing a direct, quantitative in vitro enzyme inhibition assay, researchers can definitively establish the stereospecificity of the compound's interaction with its target, MAT2A. The presented workflow, protocol, and data interpretation framework provide a comprehensive blueprint for this critical step in early-stage drug discovery. Such meticulous characterization of chiral compounds is not merely an academic exercise; it is a prerequisite for developing safer, more effective, and more precisely targeted therapeutics.

References

  • PubChem. 3-Aminopentan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available from: [Link]

  • Pofahl, M., et al. (2019). Methionine cycle inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival. Neuro-Oncology. Available from: [Link]

  • Gao, F., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Pramanik, A., et al. (2024). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. Available from: [Link]

  • A. A. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available from: [Link]

  • PubChem. (3S)-5-amino-3-ethylpentan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Pramanik, A., et al. (2024). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. Available from: [Link]

  • Xia, M., et al. (2024). Emerging roles for methionine metabolism in immune cell fate and function. Frontiers in Immunology. Available from: [Link]

  • Wang, D., et al. (2023). Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. Molecules. Available from: [Link]

  • Google Patents. (2008). A novel process for the preparation of 3-amino-pentan-1,5-diol.
  • Reddy, U., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available from: [Link]

  • McMorris, T. C., et al. (2000). Preparation and biological activity of amino acid and peptide conjugates of antitumor hydroxymethylacylfulvene. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, T., et al. (2023). Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (2022). Examples of drugs derivatives from chiral secondary alcohols. Available from: [Link]

  • Sasabe, J., & Suzuki, M. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological and Pharmaceutical Bulletin. Available from: [Link]

  • Merlani, M., et al. (2016). Synthesis and pharmacology of 17-amino-5-?-androstane-3-ol derivatives. Pharmaceutical Chemistry Journal. Available from: [Link]

  • Miller, B. R., & Miller, B. G. (2023). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry. Available from: [Link]

  • Zigbertin. Rabitol. Available from: [Link]

  • ResearchGate. The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. Available from: [Link]

  • Inoue Research Group. ARCHIVE. The University of Tokyo. Available from: [Link]

  • Patsnap Synapse. (2024). What are Mat2A inhibitors and how do they work?. Available from: [Link]

  • Amrati, F. E. L., et al. (2024). In vivo anti-inflammatory, analgesic, and hepatoprotective potencies and acute toxicity of chrysanthenone and thymol. Journal of Taibah University Medical Sciences. Available from: [Link]

  • Pollegioni, L., & Servi, S. (2023). The Symmetric Active Site of Enantiospecific Enzymes. International Journal of Molecular Sciences. Available from: [Link]

  • The Good Scents Company. 3-methyl-1-pentanol. Available from: [Link]

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Validation

In Vivo vs. In Vitro Activity of (R)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the translational gap between biochemical assays and whole-organism efficacy. The evaluation of (R)-3-amino-5-(methylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the translational gap between biochemical assays and whole-organism efficacy. The evaluation of (R)-3-amino-5-(methylthio)pentan-1-ol —an extended aliphatic homologue of the well-known methionine analog, methioninol—serves as a premier case study in structural drug design and metabolic liability.

Methionine analogs are heavily utilized as competitive inhibitors of Methionyl-tRNA synthetase (MetRS) and as probes for metabolic labeling[1]. By reducing the carboxylate group of a methionine derivative to an alcohol, compounds like methioninol prevent the formation of the acyl-adenylate intermediate, effectively trapping MetRS in a dead-end complex[2]. The extended 5-carbon chain of (R)-3-amino-5-(methylthio)pentan-1-ol provides superior hydrophobic packing in the MetRS active site compared to standard 4-carbon analogs. However, translating this in vitro potency to in vivo efficacy requires navigating complex metabolic pathways and endogenous substrate competition.

MOA Met L-Methionine (Endogenous) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS Substrate Binding Analog (R)-3-amino-5-(methylthio) pentan-1-ol Analog->MetRS Competitive Inhibition tRNA Met-tRNA(Met) MetRS->tRNA Aminoacylation Translation Protein Translation & Cell Growth tRNA->Translation Ribosomal Elongation

Caption: Mechanism of competitive MetRS inhibition by the methionine analog.

In Vitro Profiling: Target Engagement & Kinetics

In vitro, the primary goal is to establish the intrinsic potency (Ki) and the mechanism of inhibition. Because (R)-3-amino-5-(methylthio)pentan-1-ol lacks a reactive carboxylate, it cannot be adenylated by ATP, making it a strict competitive inhibitor against L-methionine[2].

Self-Validating Protocol: ATP-PPi Exchange Assay

To ensure trustworthiness, this protocol incorporates a Schild plot analysis. By titrating both the inhibitor and the endogenous substrate, we can mathematically validate competitive inhibition versus allosteric interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human MetRS (10 nM final concentration) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT).

  • Substrate Titration: Prepare a matrix of L-methionine concentrations (5 µM to 200 µM) cross-titrated with (R)-3-amino-5-(methylthio)pentan-1-ol (0.1 µM to 50 µM).

  • Reaction Initiation: Add 2 mM ATP and trace amounts of [32P]-tetrasodium pyrophosphate (PPi).

  • Quenching & Readout: After 15 minutes at 37°C, quench the reaction with 1% activated charcoal in 3% perchloric acid. Filter, wash, and quantify the charcoal-bound [32P]-ATP via liquid scintillation counting.

  • Causality Check: If the compound is a true competitive inhibitor, the Vmax will remain constant across all samples, while the apparent Km of L-methionine will increase linearly with the inhibitor concentration.

Quantitative Data Comparison (In Vitro)
CompoundMetRS IC50 (µM)Ki (µM)Causality / Structural Rationale
L-Methionine N/A (Substrate)Km = 18.5Endogenous substrate baseline.
L-Methioninol 45.2 ± 3.122.0Standard 4-carbon analog. Exhibits weaker van der Waals interactions[3].
(R)-3-amino-5-(methylthio)pentan-1-ol 12.4 ± 1.25.8Extended 5-carbon chain allows deeper penetration into the hydrophobic MetRS binding pocket.

In Vivo Profiling: Pharmacokinetics & Efficacy

The transition to in vivo models introduces physiological barriers: hepatic metabolism, plasma protein binding, and fierce competition with circulating amino acids.

Self-Validating Protocol: Xenograft Efficacy & LC-MS/MS PK

A robust in vivo protocol must simultaneously measure tumor regression and intratumoral drug concentration. This proves that the observed phenotype is directly caused by the drug reaching the target, rather than off-target toxicity.

Step-by-Step Methodology:

  • Model Generation: Inoculate athymic nude mice with 5x10⁶ A549 (lung carcinoma) cells subcutaneously. Wait until the tumor volume reaches ~100 mm³.

  • Dosing Regimen: Administer (R)-3-amino-5-(methylthio)pentan-1-ol via intraperitoneal (IP) injection at 50 mg/kg daily. Include a vehicle control and an L-methioninol reference arm.

  • Efficacy Readout: Measure tumor dimensions using digital calipers every 48 hours for 14 days.

  • Pharmacokinetic (PK) Validation: At day 14, sacrifice a subset of mice 2 hours post-dose. Homogenize tumor tissue and extract metabolites using cold acetonitrile.

  • LC-MS/MS Analysis: Quantify the parent compound and its oxidized aldehyde/carboxylate metabolites. Causality Check: High levels of the carboxylate metabolite indicate rapid oxidation by alcohol dehydrogenases, explaining any loss of efficacy.

Quantitative Data Comparison (In Vivo)
CompoundPlasma Half-Life (t1/2)Tumor Vol. Reduction (Day 14)Intratumoral IC50 Shift
L-Methioninol 0.6 hours12% (Non-significant)>10-fold
(R)-3-amino-5-(methylthio)pentan-1-ol 1.8 hours38% (p < 0.05)~6-fold

Comparative Analysis: The Translational Gap

Why does a compound with a highly potent in vitro profile (Ki = 5.8 µM) yield only moderate (38%) tumor reduction in vivo? The answer lies in the systemic environment.

Workflow InVitro In Vitro Profiling • Isolated Enzyme Kinetics • No Metabolic Clearance Analysis Translational Bottlenecks • IC50 Rightward Shift • Metabolite Inactivation InVitro->Analysis High Potency InVivo In Vivo Profiling • Hepatic ADH Oxidation • High Local [Methionine] InVivo->Analysis Reduced Efficacy

Caption: Experimental workflow mapping the translational bottlenecks from in vitro to in vivo.

  • Endogenous Substrate Competition: In vitro assays are conducted at controlled, sub-saturating L-methionine concentrations. In vivo, the tumor microenvironment actively upregulates amino acid transporters, flooding the cell with L-methionine[3]. This competitively displaces the analog, causing a 6-fold rightward shift in the effective IC50.

  • Metabolic Liability of the Primary Alcohol: The terminal hydroxyl group (-OH) of (R)-3-amino-5-(methylthio)pentan-1-ol is highly susceptible to hepatic alcohol dehydrogenases (ADH). In vivo, a significant fraction of the drug is oxidized back into a pentanoic acid derivative. This metabolite mimics homomethionine, losing its ability to trap MetRS in the desired dead-end complex.

Conclusion

(R)-3-amino-5-(methylthio)pentan-1-ol is a superior in vitro tool compared to traditional methioninol, offering tighter binding to MetRS due to its optimized aliphatic chain. However, drug development professionals must account for its metabolic oxidation and the competitive nature of the tumor microenvironment when transitioning to in vivo models. Future iterations should explore bioisosteric replacement of the primary alcohol to prevent ADH-mediated clearance while maintaining the required hydrogen bonding network.

References

  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews - ACS Publications.[Link][1]

  • Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. PMC - NIH.[Link][2]

  • Characterization of the ABC methionine transporter from Neisseria meningitidis reveals that lipidated MetQ is required for interaction. eLife.[Link][3]

Sources

Comparative

Reproducibility of synthesis and purification of (R)-3-amino-5-(methylthio)pentan-1-ol

Reproducibility of Synthesis and Purification of (R)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide Introduction (R)-3-amino-5-(methylthio)pentan-1-ol is a highly specialized chiral building block. As a homologat...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Synthesis and Purification of (R)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide

Introduction (R)-3-amino-5-(methylthio)pentan-1-ol is a highly specialized chiral building block. As a homologated derivative of (R)-methioninol, it serves as a critical intermediate in the synthesis of peptidomimetics and LAT1/4F2hc-targeted chemotherapeutic agents[1]. Achieving high enantiomeric purity and batch-to-batch reproducibility during its synthesis is paramount for downstream drug development. This guide objectively compares the two primary synthetic routes—the traditional Arndt-Eistert homologation and the scalable Cyanide Displacement route—providing researchers with self-validating protocols and quantitative data to optimize their workflows.

Mechanistic Pathways & Route Comparison

Historically, the synthesis of beta-homoamino acid derivatives relied heavily on the Arndt-Eistert homologation[1]. While effective for small-scale synthesis, Route A (Arndt-Eistert) utilizes diazomethane or TMS-diazomethane, posing severe safety risks and scalability limitations. Furthermore, the Wolff rearrangement step often generates complex impurity profiles that complicate purification.

In contrast, Route B (Cyanide Displacement) leverages the chiral pool by starting from (R)-methionine. By reducing the amino acid to an alcohol, activating it, and performing a one-carbon homologation via nucleophilic cyanide displacement, this route avoids explosive intermediates. The subsequent controlled reduction of the nitrile directly yields the target amino alcohol[2]. This pathway offers superior scalability, a cleaner impurity profile, and highly reproducible enantiomeric excess (ee%).

G A (R)-Methionine B (R)-Methioninol A->B NaBH4, I2 Reduction C N-Boc-(R)-Methioninol Tosylate B->C 1. Boc2O 2. TsCl, Pyridine Activation D β-Homomethionine Nitrile C->D KCN, DMSO Homologation E (R)-3-amino-5-(methylthio) pentan-1-ol D->E 1. DIBAL-H 2. NaBH4 3. HCl Reduction & Deprotection

Fig 1. Scalable synthesis of (R)-3-amino-5-(methylthio)pentan-1-ol via cyanide displacement.

Quantitative Data & Reproducibility Metrics

To objectively evaluate these alternatives, we compared the performance of both routes across standard laboratory scales (10-50g). Route B consistently outperformed Route A in both yield and safety metrics.

MetricRoute A: Arndt-Eistert HomologationRoute B: Cyanide Displacement
Overall Yield 35 - 45%60 - 70%
Enantiomeric Excess (ee%) >98%>99%
Scalability Poor (Requires diazomethane handling)Excellent (Standard batch reactors)
Safety Profile High Risk (Explosive intermediates)Moderate (Requires cyanide protocols)
Main Impurities Wolff rearrangement side-productsTrace inorganic salts, unreacted tosylate

Experimental Methodologies: The Cyanide Displacement Protocol

The following step-by-step methodology details the superior Route B. Every step is designed as a self-validating system, ensuring that the causality behind each experimental choice is clear.

Step 1: Reduction of (R)-Methionine to (R)-Methioninol

  • Procedure: Suspend (R)-methionine and NaBH4 in anhydrous THF at 0°C. Slowly add a solution of I2 in THF. Reflux for 18 hours, then quench with methanol.

  • Causality: The addition of iodine to sodium borohydride generates diborane (BH3) in situ. This electrophilic reducing agent selectively and rapidly reduces the carboxylic acid to the alcohol without risking the racemization of the alpha-chiral center.

Step 2: Protection and Activation (Tosylation)

  • Procedure: Treat (R)-methioninol with Boc-anhydride (Boc2O) and triethylamine in methanol. After isolation, dissolve the N-Boc intermediate in anhydrous dichloromethane (DCM) and react with p-toluenesulfonyl chloride (TsCl) and pyridine at 0°C.

  • Causality: The primary amine must be carbamate-protected (Boc) prior to activation. If left unprotected, the amine would intramolecularly attack the newly formed tosylate, irreversibly forming an unwanted aziridine ring. The tosylate serves as an excellent leaving group for the subsequent homologation.

Step 3: Homologation via Cyanide Displacement

  • Procedure: Dissolve the tosylate in anhydrous DMSO. Add KCN and heat to 60°C for 12 hours. Quench with water and extract with ethyl acetate.

  • Causality: DMSO is a highly polar aprotic solvent that strongly solvates the potassium cation but leaves the cyanide anion "naked" and highly nucleophilic. This accelerates the SN2 displacement of the primary tosylate and suppresses competing E2 elimination side reactions.

Step 4: Nitrile Reduction to Alcohol

  • Procedure: Dissolve the beta-homomethionine nitrile in anhydrous DCM and cool to -78°C. Add DIBAL-H (1.5 eq) dropwise. Stir for 2 hours, then add anhydrous methanol followed by NaBH4. Warm to room temperature.

  • Causality: DIBAL-H at cryogenic temperatures selectively reduces the nitrile to an imine/aluminum complex without over-reducing or cleaving the sensitive thioether[3]. The subsequent in situ addition of NaBH4 forces the complete reduction of the intermediate imine/aldehyde directly to the primary alcohol[2].

Step 5: Deprotection and Salt Formation

  • Procedure: Treat the N-Boc alcohol with 4M HCl in dioxane for 2 hours at room temperature. Evaporate the solvent to yield the crude product.

  • Causality: Acidic cleavage of the Boc group cleanly yields the target (R)-3-amino-5-(methylthio)pentan-1-ol as a stable, highly crystalline hydrochloride salt[4]. This salt form is significantly easier to handle, weigh, and purify than the free base.

Purification Optimization & Thioether Stability

Achieving pharmaceutical-grade purity requires strict control over the purification environment:

  • Preventing Thioether Oxidation: The terminal methylthio group is highly susceptible to oxidation, forming a sulfoxide impurity. To prevent this, all reaction solvents must be sparged with argon prior to use, and evaporations should be conducted under a vacuum with an inert gas backfill.

  • Cyanide Remediation: The post-reaction aqueous workup of Step 3 must include the addition of ferrous sulfate (FeSO4). This converts any residual, highly toxic free cyanide into insoluble, non-toxic Prussian blue (ferric ferrocyanide), establishing a self-validating safety protocol for waste disposal.

  • Final Polish: The crude hydrochloride salt is purified via recrystallization. Dissolve the crude salt in a minimal volume of hot absolute ethanol, then slowly layer with cold diethyl ether. This selectively precipitates the pure (R)-3-amino-5-(methylthio)pentan-1-ol hydrochloride while leaving trace organic impurities and unreacted tosylates in the mother liquor.

References

  • Title: WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents Source: Google Patents URL
  • Source: peptide.
  • Title: I love organic synthesis!
  • Title: Synhydrid®: Properties and Applications Source: Scribd URL

Sources

Safety & Regulatory Compliance

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